Product packaging for 3-methyl-N-quinolin-5-ylbutanamide(Cat. No.:)

3-methyl-N-quinolin-5-ylbutanamide

Cat. No.: B244403
M. Wt: 228.29 g/mol
InChI Key: UINOYIMJWXNMBB-UHFFFAOYSA-N
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Description

3-methyl-N-quinolin-5-ylbutanamide is a synthetic organic compound with the molecular formula C14H16N2O and a molecular weight of 236.29 g/mol . It features a quinoline moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Quinoline derivatives are extensively investigated for their therapeutic potential, including as antimalarial, antibacterial, and anticancer agents . The structural framework of this compound suggests it is a valuable building block for synthesizing novel pharmaceutical substances. Researchers are exploring quinoline-based compounds for their anti-inflammatory properties, with studies indicating that some derivatives can reduce nitric oxide generation and inhibit nuclear factor-kappa B (NF-κB) DNA binding, which are key pathways in the inflammatory response . This compound is provided for research use only and is intended for utilization in laboratory settings for chemical synthesis, biological screening, and drug discovery applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B244403 3-methyl-N-quinolin-5-ylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-methyl-N-quinolin-5-ylbutanamide

InChI

InChI=1S/C14H16N2O/c1-10(2)9-14(17)16-13-7-3-6-12-11(13)5-4-8-15-12/h3-8,10H,9H2,1-2H3,(H,16,17)

InChI Key

UINOYIMJWXNMBB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=CC2=C1C=CC=N2

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-methyl-N-quinolin-5-ylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to the synthesis of the novel compound, 3-methyl-N-quinolin-5-ylbutanamide. Due to the absence of existing literature on this specific molecule, this guide presents two plausible synthetic pathways derived from established organic chemistry principles and analogous reactions reported for similar quinoline amide derivatives. The information herein is intended to provide a robust starting point for the laboratory synthesis and further investigation of this compound.

Overview of Synthetic Strategy

The synthesis of this compound involves the formation of an amide bond between the commercially available precursors: 5-aminoquinoline and 3-methylbutanoic acid (also known as isovaleric acid). Two primary and reliable methods are proposed:

  • Pathway A: Acyl Chloride Route: This classic two-step method involves the initial conversion of 3-methylbutanoic acid to its more reactive acyl chloride derivative, 3-methylbutanoyl chloride, followed by its reaction with 5-aminoquinoline.

  • Pathway B: Direct Amide Coupling: This pathway utilizes a coupling agent to facilitate the direct formation of the amide bond between 3-methylbutanoic acid and 5-aminoquinoline in a one-pot reaction.

Starting Material Data

For successful synthesis, a thorough understanding of the starting materials is crucial. The key physical and chemical properties of the precursors are summarized in the table below.

Property3-Methylbutanoic Acid5-Aminoquinoline
Synonyms Isovaleric acid, 3-Methylbutyric acidQuinolin-5-amine
CAS Number 503-74-2611-34-7
Molecular Formula C₅H₁₀O₂C₉H₈N₂
Molecular Weight 102.13 g/mol 144.17 g/mol
Appearance Colorless liquidDark brown solid
Melting Point -29 °C106-109 °C
Boiling Point 175-177 °C310 °C
Solubility Sparingly soluble in water; soluble in ethanol, etherSoluble in common organic solvents

Proposed Synthesis Pathways

Pathway A: Acyl Chloride Route

This pathway is a robust and widely used method for amide synthesis.

Synthesis_Pathway_A cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation 3-Methylbutanoic_Acid 3-Methylbutanoic Acid 3-Methylbutanoyl_Chloride 3-Methylbutanoyl Chloride 3-Methylbutanoic_Acid->3-Methylbutanoyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->3-Methylbutanoyl_Chloride Target_Compound This compound 3-Methylbutanoyl_Chloride->Target_Compound Aprotic Solvent (e.g., DCM) 5-Aminoquinoline 5-Aminoquinoline 5-Aminoquinoline->Target_Compound Base Base (e.g., Pyridine) Base->Target_Compound

Caption: Acyl Chloride Synthesis Pathway for this compound.

Step 1: Synthesis of 3-Methylbutanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbutanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Distill the crude product under reduced pressure to obtain pure 3-methylbutanoyl chloride.

Step 2: Synthesis of this compound

  • Dissolve 5-aminoquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as pyridine or triethylamine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylbutanoyl chloride (1.05 eq) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Pathway B: Direct Amide Coupling

This method offers a more direct route to the target compound, avoiding the isolation of the acyl chloride intermediate.

Synthesis_Pathway_B Starting_Materials 3-Methylbutanoic Acid + 5-Aminoquinoline Target_Compound This compound Starting_Materials->Target_Compound Aprotic Solvent (e.g., DMF) Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Coupling_Agent->Target_Compound Base Base (e.g., DIPEA) Base->Target_Compound

Caption: Direct Amide Coupling Pathway for this compound.

  • To a solution of 3-methylbutanoic acid (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 5-aminoquinoline (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Observations
¹H NMR Peaks corresponding to the protons of the quinoline ring, the isobutyl group, and the amide N-H proton.
¹³C NMR Resonances for the carbons of the quinoline ring, the isobutyl group, and the amide carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₆N₂O (228.29 g/mol ).
FT-IR Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
Melting Point A sharp melting point range, indicating the purity of the compound.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activity of this compound is unknown, many quinoline and N-aryl amide derivatives have been reported to exhibit significant pharmacological properties, particularly as anticancer agents.[1][2] A common mechanism of action for such compounds is the inhibition of protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Based on this precedent, a hypothetical signaling pathway for this compound as a VEGFR-2 inhibitor is proposed below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Gene_Expression Gene Expression ERK->Gene_Expression Activates Cellular_Response Angiogenesis, Proliferation, Migration Gene_Expression->Cellular_Response Leads to Target_Compound This compound Target_Compound->Inhibition Inhibits Inhibition->VEGFR2

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.

This proposed mechanism suggests that this compound could potentially bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade that promotes tumor angiogenesis and growth.[1] Further biological evaluation is required to validate this hypothesis.

Conclusion

This technical guide provides two well-established and practical synthetic routes for the preparation of the novel compound this compound. The detailed experimental protocols, along with the physicochemical data of the starting materials, offer a solid foundation for its synthesis and purification. Furthermore, the proposed hypothetical biological activity and signaling pathway provide a rationale for its potential investigation as a therapeutic agent, particularly in the context of oncology. Researchers are encouraged to use this guide as a starting point for the synthesis and subsequent biological evaluation of this promising new chemical entity.

References

In-depth Technical Guide: The Mechanism of Action of 3-methyl-N-quinolin-5-ylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the biological activity, experimental evaluation, and potential signaling pathways of 3-methyl-N-quinolin-5-ylbutanamide.

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide serves as a foundational resource on the novel chemical entity this compound. As of the date of this publication, publicly accessible scientific literature and databases lack specific data regarding the mechanism of action, quantitative biological effects, and detailed experimental protocols for this compound. This document outlines the current information gap and provides a theoretical framework for future investigation based on the structural motifs of the molecule. The quinoline and butanamide moieties suggest potential interactions with a range of biological targets, which are discussed herein as avenues for future research. This guide is intended to provide a starting point for researchers and drug development professionals interested in elucidating the pharmacological profile of this compound.

Introduction

This compound is a chemical compound whose biological activity and mechanism of action have not been characterized in the existing scientific literature. Its chemical structure, featuring a quinoline ring system linked to a butanamide group, suggests potential for a variety of pharmacological activities. Quinoline derivatives are known to possess a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The butanamide portion of the molecule may influence its pharmacokinetic properties and binding to target proteins.

This document aims to provide a structured approach for initiating the scientific investigation of this compound. Due to the absence of empirical data, the subsequent sections will focus on proposing experimental workflows and outlining potential signaling pathways that could be modulated by this compound, based on chemoinformatic predictions and the known activities of structurally related molecules.

Proposed Areas of Investigation

Given the structural features of this compound, the following areas represent logical starting points for research into its mechanism of action:

  • Kinase Inhibition: The quinoline core is a common scaffold in kinase inhibitors. High-throughput screening against a panel of human kinases could reveal potential targets.

  • Nuclear Receptor Modulation: Some quinoline derivatives are known to interact with nuclear receptors. Assays to determine agonistic or antagonistic activity at receptors such as the estrogen receptor or androgen receptor could be informative.

  • Ion Channel Modulation: The lipophilic nature of the molecule suggests potential interaction with ion channels. Electrophysiological studies could assess its effects on various ion channel types.

  • Antiproliferative Activity: The quinoline moiety is present in several anticancer drugs. Screening against a panel of cancer cell lines would be a crucial first step in evaluating its potential as an oncology therapeutic.

Hypothetical Experimental Workflow

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow is proposed as a starting point for investigation.

G cluster_0 Initial Screening cluster_1 Hit Validation and Target Identification cluster_2 Mechanism of Action Elucidation cluster_3 In Vivo Validation Compound Acquisition\nand Purity Analysis Compound Acquisition and Purity Analysis High-Throughput Screening\n(e.g., Kinase Panel, Cell Viability) High-Throughput Screening (e.g., Kinase Panel, Cell Viability) Compound Acquisition\nand Purity Analysis->High-Throughput Screening\n(e.g., Kinase Panel, Cell Viability) Dose-Response Studies Dose-Response Studies High-Throughput Screening\n(e.g., Kinase Panel, Cell Viability)->Dose-Response Studies Target Engagement Assays\n(e.g., CETSA, SPR) Target Engagement Assays (e.g., CETSA, SPR) Dose-Response Studies->Target Engagement Assays\n(e.g., CETSA, SPR) Downstream Signaling Analysis\n(e.g., Western Blot, RNA-Seq) Downstream Signaling Analysis (e.g., Western Blot, RNA-Seq) Target Engagement Assays\n(e.g., CETSA, SPR)->Downstream Signaling Analysis\n(e.g., Western Blot, RNA-Seq) Cellular Phenotype Analysis Cellular Phenotype Analysis Downstream Signaling Analysis\n(e.g., Western Blot, RNA-Seq)->Cellular Phenotype Analysis Animal Model Studies\n(Pharmacokinetics and Efficacy) Animal Model Studies (Pharmacokinetics and Efficacy) Cellular Phenotype Analysis->Animal Model Studies\n(Pharmacokinetics and Efficacy)

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Potential Signaling Pathway Involvement

Based on the prevalence of the quinoline scaffold in known kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound This compound This compound->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Data Presentation: A Template for Future Studies

As no quantitative data is currently available, the following tables are provided as templates for the structured presentation of future experimental findings.

Table 1: In Vitro Activity

Assay Type Target IC50 / EC50 (µM) Hill Slope Max Response (%)
Kinase Assay e.g., PI3Kα
Cell Viability e.g., MCF-7

| Receptor Binding | e.g., ERα | | | |

Table 2: In Vivo Efficacy

Animal Model Dosing Regimen Tumor Growth Inhibition (%) Body Weight Change (%) Observations
e.g., MCF-7 Xenograft

| | | | | |

Experimental Protocols: A Methodological Framework

Detailed experimental protocols are essential for reproducible research. The following outlines a general methodology for a primary kinase assay, which would be a logical first step in characterizing the compound.

Protocol 1: PI3Kα Kinase Assay

  • Objective: To determine the in vitro inhibitory activity of this compound against the PI3Kα enzyme.

  • Materials:

    • Recombinant human PI3Kα enzyme.

    • PIP2 (substrate).

    • ATP.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • ADP-Glo™ Kinase Assay kit (Promega).

    • This compound (test compound).

    • Staurosporine (positive control).

    • DMSO (vehicle control).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add 5 µL of kinase buffer.

    • Add 50 nL of the test compound, positive control, or vehicle control to the appropriate wells.

    • Add 2.5 µL of a solution containing the PI3Kα enzyme and PIP2 substrate.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the generated ADP by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and vehicle controls.

    • Plot the normalized data as a function of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This compound represents an unexplored area of chemical biology and drug discovery. The absence of existing data necessitates a systematic and multi-faceted research approach to uncover its pharmacological potential. The proposed workflows, hypothetical targets, and standardized data presentation formats in this guide are intended to provide a robust framework for initiating such an investigation. Future research should focus on a broad initial screening cascade to identify a primary biological target, followed by in-depth studies to elucidate the precise mechanism of action and to validate its therapeutic potential in relevant disease models. The scientific community is encouraged to share findings on this compound to accelerate our understanding of its properties.

"3-methyl-N-quinolin-5-ylbutanamide" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-methyl-N-quinolin-5-ylbutanamide, including its nomenclature, proposed synthesis, and key physicochemical properties. Due to the compound's novelty, this document outlines a prospective experimental approach for its synthesis and characterization, drawing upon established principles of organic chemistry.

Chemical Identity

While a specific CAS number for this compound is not publicly registered, indicating its status as a potentially novel compound, its chemical identity can be precisely defined through its systematic IUPAC name and structural representation.

Identifier Value
IUPAC Name 3-methyl-N-(quinolin-5-yl)butanamide
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
Canonical SMILES CC(C)CC(=O)NC1=C2C=CC=NC2=CC=C1
InChI Key InChIKey=Generated upon synthesis and characterization

Proposed Synthesis

The synthesis of this compound can be achieved through the formation of an amide bond between 5-aminoquinoline and 3-methylbutanoic acid or its activated derivative. A common and effective method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

This protocol details the synthesis via the acylation of 5-aminoquinoline with isovaleryl chloride (3-methylbutanoyl chloride).

Materials:

  • 5-aminoquinoline

  • Isovaleryl chloride (3-methylbutanoyl chloride)[1]

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine or pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add isovaleryl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide and aromatic functional groups.

  • Melting Point: To assess the purity of the crystalline solid.

Physicochemical Properties and Data

As this compound is not a commercially cataloged compound, experimental data on its physical and chemical properties are not available. The following table summarizes the properties of the starting materials and the predicted properties of the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
5-AminoquinolineC₉H₈N₂144.17107-109310
Isovaleryl ChlorideC₅H₉ClO120.58-110113-115
This compound C₁₄H₁₆N₂O 228.29 Predicted: Solid Predicted: > 300

Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding.[2] They are typically neutral compounds, but can show weak acidic or basic properties under certain conditions.[3]

Logical Workflow and Diagrams

The logical flow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (5-Aminoquinoline, Isovaleryl Chloride) Reaction Amide Coupling (DCM, Et3N, 0°C to RT) Start->Reaction 1. Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup 2. Purification Column Chromatography Workup->Purification 3. Product Pure 3-methyl-N- quinolin-5-ylbutanamide Purification->Product 4. NMR NMR Spectroscopy (1H, 13C) Product->NMR Verify Structure MS Mass Spectrometry Product->MS Confirm Mass IR IR Spectroscopy Product->IR Identify Functional Groups MP Melting Point Product->MP Assess Purity IUPAC_Naming Amide Amide Final_Name IUPAC Name: 3-methyl-N-(quinolin-5-yl)butanamide Amide->Final_Name Parent_Acid Parent Carboxylic Acid: 3-methylbutanoic acid (Isovaleric acid) Parent_Acid->Amide forms parent amide name: 'butanamide' Amine Amine Substituent: quinolin-5-yl N_locant N-locant indicates substitution on Nitrogen Amine->N_locant N_locant->Amide substitutes on

References

An In-depth Technical Guide to 3-methyl-N-quinolin-5-ylbutanamide: A Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 3-methyl-N-quinolin-5-ylbutanamide, a molecule of significant interest within the broader class of quinoline derivatives. Although direct experimental data for this specific compound is not yet publicly available, this document outlines a proposed synthetic pathway, predicts its physicochemical properties, and explores its potential biological activities and mechanisms of action based on extensive research of structurally analogous compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in the exploration and potential therapeutic applications of this and related N-quinolinyl-alkanamides.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for extensive functionalization, leading to the development of numerous therapeutic agents. The title compound, this compound, combines the quinoline moiety with a 3-methylbutanamide side chain, suggesting the potential for unique biological interactions and a favorable pharmacological profile. This guide will delve into the prospective discovery and scientific history of this compound by examining its constituent parts and related molecules.

Proposed Synthesis and Discovery

The discovery of this compound is projected to follow established principles of rational drug design, beginning with the identification of the quinolin-5-amine scaffold as a pharmacophore of interest. The synthesis of the target compound can be achieved through a standard amide coupling reaction between 3-methylbutanoic acid and quinolin-5-amine.

General Experimental Protocol for Amide Coupling

A common and effective method for this synthesis involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) and an additive such as Hydroxybenzotriazole (HOBt).

Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound.

Predicted Physicochemical and Pharmacokinetic Properties

Based on the structure of this compound, its physicochemical and pharmacokinetic properties can be predicted using computational models. These predictions are crucial for assessing its drug-likeness and potential for in vivo activity.

PropertyPredicted ValueMethod
Molecular Weight228.29 g/mol Calculation
LogP3.1ALOGPS 2.1
Hydrogen Bond Donors1Calculation
Hydrogen Bond Acceptors2Calculation
Polar Surface Area41.13 ŲCalculation
Rotatable Bonds3Calculation
Lipinski's Rule of 5CompliantIn silico
ADMET ProfileFavorableIn silico prediction

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is unavailable, the known activities of structurally similar N-quinolinyl-alkanamides and quinoline derivatives allow for informed hypotheses regarding its potential therapeutic applications.

Predicted Biological Activities
  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The target compound may interfere with key signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents. This compound could potentially inhibit bacterial or fungal growth.

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes.

Hypothetical Signaling Pathway Inhibition

Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Future Directions and Conclusion

The exploration of novel quinoline derivatives like this compound holds significant promise for the discovery of new therapeutic agents. This technical guide provides a foundational framework for initiating research into this compound. Future work should focus on the actual synthesis, characterization, and comprehensive biological evaluation of this compound. In vitro and in vivo studies will be essential to validate the predicted activities and to elucidate its precise mechanism of action. The data presented herein, though predictive, offers a compelling rationale for the further investigation of this and related N-quinolinyl-alkanamides as potential drug candidates.

References

Lack of Specific Data for 3-methyl-N-quinolin-5-ylbutanamide Necessitates General Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for solubility and stability data on the specific compound, 3-methyl-N-quinolin-5-ylbutanamide, has yielded no direct experimental or quantitative information. The scientific literature and chemical databases reviewed do not contain specific studies on the physicochemical properties of this molecule. Therefore, this guide will provide a general overview of the anticipated solubility and stability characteristics based on the quinoline and butanamide functional groups, and outline standard methodologies for determining these properties for a novel compound.

General Solubility and Stability Considerations for Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound, and its derivatives are often characterized by low aqueous solubility, a feature that can be influenced by various substituents. The presence of the butanamide side chain in this compound may slightly increase its polarity compared to unsubstituted quinoline, but the molecule is still expected to be sparingly soluble in water. The solubility is likely to be higher in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for dissolving such compounds in drug discovery research.

The stability of quinoline derivatives can vary significantly depending on their substitution patterns. In general, the quinoline ring itself is relatively stable. However, the amide bond in the butanamide side chain could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Photostability is another factor to consider, as aromatic systems can sometimes be degraded by exposure to UV light.

Standard Experimental Protocols for Solubility and Stability Determination

For a novel compound like this compound, the following experimental protocols are standard in the pharmaceutical and chemical research fields to determine solubility and stability.

Table 1: Experimental Protocols for Solubility and Stability Testing

ParameterExperimental MethodDescription
Thermodynamic Solubility Shake-flask method (in various solvents like water, PBS, and organic solvents)An excess of the compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by HPLC-UV.
Kinetic Solubility High-throughput screening (HTS) methods (e.g., nephelometry or turbidimetry)A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time to determine the concentration at which the compound begins to precipitate.
pH-Dependent Solubility Potentiometric titration or shake-flask method at different pH valuesThe solubility of the compound is determined in a series of buffers with varying pH to understand the impact of ionization on solubility.
Chemical Stability (pH) Stability testing in acidic, neutral, and basic solutionsThe compound is incubated in solutions of different pH at a set temperature. Aliquots are taken at various time points and analyzed by a stability-indicating HPLC method to measure the degradation of the parent compound and the formation of any degradation products.
Photostability ICH Q1B guideline testingThe compound, in both solid and solution form, is exposed to a controlled source of UV and visible light. The extent of degradation is assessed by HPLC.
Thermal Stability Thermogravimetric analysis (TGA) or accelerated stability studiesTGA is used to determine the temperature at which the compound starts to decompose. Accelerated stability studies involve storing the compound at elevated temperatures and monitoring its degradation over time.

General Workflow for Compound Characterization

The process of characterizing a new chemical entity involves a logical flow of experiments to determine its key physicochemical properties.

Workflow for Physicochemical Characterization

In the absence of specific data for this compound, researchers and drug development professionals are advised to undertake a comprehensive experimental evaluation as outlined above to determine its solubility and stability profile. This foundational data is critical for any further development, including formulation and biological testing.

Spectroscopic Analysis of 3-methyl-N-quinolin-5-ylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of the compound 3-methyl-N-quinolin-5-ylbutanamide. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties: the 3-methylbutanamide group and the quinoline-5-amine core. The methodologies described are standard analytical chemistry protocols widely applicable for the characterization of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80dd1HH-2 (Quinoline)
~8.10d1HH-4 (Quinoline)
~7.95d1HH-6 (Quinoline)
~7.70t1HH-7 (Quinoline)
~7.50dd1HH-3 (Quinoline)
~7.40d1HH-8 (Quinoline)
~7.90br s1HN-H (Amide)
~2.40d2H-CH₂- (Butanamide)
~2.20m1H-CH- (Butanamide)
~1.05d6H-CH(CH₃)₂ (Butanamide)
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~172.0C=O (Amide)
~150.0C-2 (Quinoline)
~148.5C-8a (Quinoline)
~135.0C-4 (Quinoline)
~134.0C-5 (Quinoline)
~129.5C-7 (Quinoline)
~125.0C-4a (Quinoline)
~122.0C-3 (Quinoline)
~121.0C-6 (Quinoline)
~117.0C-8 (Quinoline)
~45.0-CH₂- (Butanamide)
~26.0-CH- (Butanamide)
~22.5-CH(CH₃)₂ (Butanamide)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch (Amide)
~3050MediumAromatic C-H Stretch
~2960-2870StrongAliphatic C-H Stretch
~1680StrongC=O Stretch (Amide I)
~1600, 1580, 1500Medium-StrongC=C Stretch (Aromatic)
~1540MediumN-H Bend (Amide II)
~830, 790StrongAromatic C-H Bend
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
228High[M]⁺ (Molecular Ion)
157High[M - C₄H₉O]⁺
143Medium[Quinoline-5-amine]⁺
85Medium[C₄H₉CO]⁺
57High[C₄H₉]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis: Amide Coupling

A standard method for the synthesis of this compound is the coupling of 5-aminoquinoline with 3-methylbutanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Materials:

  • 5-aminoquinoline

  • 3-methylbutanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-aminoquinoline (1.0 eq) in anhydrous DMF.

  • Add 3-methylbutanoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2.0 s.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

IR Spectroscopy

Instrumentation: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Mass Spectrometry

Instrumentation: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

Data Acquisition:

  • Ionization Mode: Positive ESI.

  • Mass Range: 50-500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 100 V.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow Start Purified Compound: This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure_Confirmation Structural Elucidation and Data Correlation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Spectroscopic Report Structure_Confirmation->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Synthesis Pathway

Synthesis_Pathway Reactant1 5-Aminoquinoline Coupling Amide Coupling (HATU, DIPEA, DMF) Reactant1->Coupling Reactant2 3-Methylbutanoic Acid Reactant2->Coupling Product This compound Coupling->Product

Caption: Proposed synthetic route for this compound.

Potential Biological Targets of 3-methyl-N-quinolin-5-ylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel chemical entity, 3-methyl-N-quinolin-5-ylbutanamide. Due to the absence of direct experimental data for this specific compound, this document leverages a structure-based predictive approach. By dissecting the molecule into its core components—the quinoline-5-yl head group and the 3-methylbutanamide side chain—we have identified and analyzed the known biological targets of structurally analogous compounds. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate further investigation and hypothesis-driven research into the therapeutic potential of this compound.

Introduction

This compound is a small molecule featuring a quinoline core, a scaffold known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The butanamide side chain is also present in various bioactive compounds. This guide explores the potential biological targets of this hybrid molecule by examining the established activities of its structural analogs. The following sections will delve into the potential for this compound to target key enzymes involved in cancer and metabolic diseases, including topoisomerases, phosphoinositide 3-kinases (PI3Ks), dihydroorotate dehydrogenase (DHODH), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Predicted Biological Targets and Mechanisms of Action

Based on the structure of this compound, four primary potential biological targets have been identified through analysis of its core structural motifs.

Topoisomerase I/II Inhibition

The quinoline scaffold is a well-established pharmacophore in the design of topoisomerase inhibitors. These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cells, making them attractive targets for cancer therapy.[1][2]

Quantitative Data for Structurally Similar Quinoline Derivatives

CompoundTargetIC50 (µM)Cell LineReference
TAS-103Topoisomerase I2-[1][2]
TAS-103Topoisomerase II6.5-[1][2]
Pyrazolo[4,3-f]quinoline 1M-< 8ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3[3]
Pyrazolo[4,3-f]quinoline 2ETopoisomerase IIα< 7ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3[3]
Pyrazolo[4,3-f]quinoline 2P-< 8ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3[3]
Acridine-Thiosemicarbazone DL-08-14.79B16-F10[4]

Signaling Pathway: Topoisomerase Inhibition

topoisomerase_pathway cluster_dna DNA Replication & Transcription cluster_enzyme Topoisomerase Action cluster_inhibition Inhibition Supercoiled_DNA Supercoiled DNA Topo_I_II Topoisomerase I/II Supercoiled_DNA->Topo_I_II binds to Relaxed_DNA Relaxed DNA Topo_I_II->Relaxed_DNA relaxes DNA_Damage DNA Strand Breaks Topo_I_II->DNA_Damage leads to Quinoline_Analog This compound (Predicted) Quinoline_Analog->Topo_I_II inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Figure 1: Predicted mechanism of topoisomerase inhibition.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers. Several quinoline and quinazoline derivatives have been identified as potent PI3K inhibitors.[5][6]

Quantitative Data for Structurally Similar Quinoline and Quinazoline Derivatives

CompoundTargetIC50 (nM)Reference
Pictilisib (GDC-0941)PI3Kα/δ3[7]
Dactolisib (BEZ235)PI3Kα4[7]
Dactolisib (BEZ235)PI3Kδ5[7]
Dactolisib (BEZ235)PI3Kγ7[7]
Dactolisib (BEZ235)PI3Kβ75[7]
Cinnoline derivative 25PI3K (general)-[6]
Alkylsulfonamide-quinazoline A1PI3Kα4.5[8]
Imidazoquinoline 1 (BEZ235)PI3Kα17[5]
Imidazoquinoline 1 (BEZ235)PI3Kδ25[5]
Imidazoquinoline 1 (BEZ235)PI3Kβ192[5]
Imidazoquinoline 1 (BEZ235)PI3Kγ313[5]

Signaling Pathway: PI3K/Akt/mTOR

pi3k_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline_Analog This compound (Predicted) Quinoline_Analog->PI3K inhibits

Figure 2: The PI3K/Akt/mTOR signaling pathway and predicted inhibition point.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells. Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell cycle arrest and apoptosis. Quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[9][10][11]

Quantitative Data for Structurally Similar Quinoline Derivatives

CompoundTargetIC50 (nM)Reference
Analog 41DHODH9.71[9][10][11]
Analog 43DHODH26.2[9][10]
1,7-naphthyridine 46DHODH28.3[9][10][11]
Lead Compound 3DHODH250[9]
Compound 11DHODH240[12]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

dhodh_pathway cluster_synthesis De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Cell_Cycle_Arrest Cell Cycle Arrest DHODH->Cell_Cycle_Arrest inhibition leads to UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Quinoline_Analog This compound (Predicted) Quinoline_Analog->DHODH inhibits

Figure 3: Inhibition of the de novo pyrimidine biosynthesis pathway.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues like liver and adipose tissue.[13][14] Overactivity of 11β-HSD1 is implicated in metabolic syndrome and obesity. The butanamide side chain is a feature of some known 11β-HSD1 inhibitors.

Quantitative Data for Structurally Similar Butanamide and Other Derivatives

CompoundTargetIC50 (µM)Reference
Compound C (pyrimidine)11β-HSD10.07[13]
Spirocycloalkylpyrrolidine amide 7311β-HSD10.0005[15]

Signaling Pathway: Glucocorticoid Activation

hsd1_pathway cluster_conversion Glucocorticoid Activation cluster_inhibition Inhibition cluster_effects Metabolic Effects Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol Metabolic_Syndrome Metabolic Syndrome (e.g., insulin resistance) Cortisol->Metabolic_Syndrome contributes to Butanamide_Analog This compound (Predicted) Butanamide_Analog->HSD1 inhibits

Figure 4: Inhibition of 11β-HSD1 and its role in glucocorticoid activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound against its potential biological targets.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

topo_assay_workflow Start Start Prepare_Reaction Prepare reaction mix: - 10x Topo I buffer - Supercoiled pBR322 DNA - Water Start->Prepare_Reaction Add_Compound Add test compound or DMSO (control) Prepare_Reaction->Add_Compound Add_Enzyme Add Topoisomerase I enzyme Add_Compound->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Stop reaction with STEB and chloroform/isoamyl alcohol Incubate->Stop_Reaction Electrophoresis Run on 1% agarose gel Stop_Reaction->Electrophoresis Visualize Stain with Ethidium Bromide and visualize under UV Electrophoresis->Visualize Analyze Analyze band intensity (supercoiled vs. relaxed DNA) Visualize->Analyze End End Analyze->End

Figure 5: Workflow for the Topoisomerase I DNA Relaxation Assay.

Materials:

  • 10x Topoisomerase I assay buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% Bovine Serum Albumin, 1 mM Spermidine, 50% glycerol.

  • Supercoiled pBR322 DNA (0.25 µg/µl).

  • Human Topoisomerase I.

  • Test compound dissolved in DMSO.

  • STEB (Stop Buffer): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • Chloroform/isoamyl alcohol (24:1).

  • 1% Agarose gel in 1x TAE buffer.

  • Ethidium bromide staining solution.

Procedure:

  • Prepare a reaction mixture containing 10x Topoisomerase I assay buffer, supercoiled pBR322 DNA, and water.

  • Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the reaction by adding human Topoisomerase I.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.

  • Load the aqueous phase onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is determined by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.[16]

PI3K Activity Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of PI3K by quantifying the amount of ADP produced during the kinase reaction.

Experimental Workflow: ADP-Glo™ PI3K Assay

adpglo_workflow Start Start Prepare_Kinase_Reaction Prepare kinase reaction: - PI3K enzyme - Lipid substrate (e.g., PIP2) - Kinase buffer Start->Prepare_Kinase_Reaction Add_Inhibitor Add test compound or DMSO Prepare_Kinase_Reaction->Add_Inhibitor Initiate_Reaction Add ATP to start the reaction Add_Inhibitor->Initiate_Reaction Incubate_Kinase Incubate at room temperature Initiate_Reaction->Incubate_Kinase Stop_and_Deplete_ATP Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Kinase->Stop_and_Deplete_ATP Incubate_Depletion Incubate for 40 min Stop_and_Deplete_ATP->Incubate_Depletion Convert_ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP Incubate_Depletion->Convert_ADP_to_ATP Incubate_Detection Incubate for 30 min Convert_ADP_to_ATP->Incubate_Detection Measure_Luminescence Measure luminescence Incubate_Detection->Measure_Luminescence End End Measure_Luminescence->End

Figure 6: Workflow for the ADP-Glo™ PI3K Assay.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Recombinant PI3K enzyme.

  • Lipid substrate (e.g., PI(4,5)P2).

  • PI3K reaction buffer.

  • ATP.

  • Test compound in DMSO.

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Set up the kinase reaction by adding the PI3K enzyme, lipid substrate, and reaction buffer to the wells of a microplate.

  • Add the test compound at various concentrations or DMSO as a control.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[17][18]

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Assay

This assay measures the inhibition of hDHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP).

Procedure:

  • Pre-incubate the human recombinant hDHODH enzyme at 37°C for 5 minutes in a Tris-buffer (pH 8.0) solution containing Triton X-100, coenzyme Q10, and DCIP.

  • Add the test compound at various concentrations (with a final DMSO concentration of 0.1% v/v).

  • Initiate the reaction by adding the substrate, dihydroorotate.

  • Monitor the decrease in absorbance of DCIP at 600 nm over time.

  • The rate of DCIP reduction is proportional to the hDHODH activity. Calculate the IC50 values from the dose-response curves.[19]

11β-HSD1 Cellular Assay

This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol in a cellular context.

Procedure:

  • Culture HEK293 cells transduced with a BacMam virus expressing human 11β-HSD1 in a 384-well plate.

  • Add the test compound at various concentrations to the cells.

  • Add the substrate, cortisone, to the cell culture medium.

  • Incubate the cells for a specified period.

  • Collect the cell culture supernatant.

  • Quantify the amount of cortisol produced in the supernatant using a competitive homogenous time-resolved fluorescence (HTRF) method.

  • The level of cortisol is indicative of the 11β-HSD1 activity.[20]

Conclusion

While direct experimental evidence is currently lacking for this compound, a comprehensive analysis of its structural components strongly suggests potential interactions with several key biological targets implicated in cancer and metabolic diseases. The quinoline moiety points towards the inhibition of topoisomerases, PI3Ks, and DHODH, while the butanamide side chain suggests a potential for inhibiting 11β-HSD1. This guide provides a foundational framework for the scientific community to initiate targeted investigations into the pharmacological profile of this novel compound. The presented quantitative data on analogous compounds, detailed experimental protocols, and illustrative diagrams are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, paving the way for future in-depth studies to validate these predicted biological targets and explore the therapeutic potential of this compound.

References

In Silico Analysis of 3-methyl-N-quinolin-5-ylbutanamide: A Technical Guide to Molecular Docking and Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of a hypothetical in silico modeling and docking study of the novel compound, 3-methyl-N-quinolin-5-ylbutanamide. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed framework for computational analysis of similar quinoline derivatives.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are pivotal in the development of new therapeutic agents.[1] These scaffolds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] The compound this compound is a novel molecule designed to leverage the therapeutic potential of the quinoline core.

This guide outlines a hypothetical in silico study to predict the binding affinity and interaction of this compound with a putative protein target. For the purpose of this illustrative study, the Epidermal Growth Factor Receptor (EGFR) kinase domain has been selected as the target, a common focus for quinoline-based inhibitors in cancer research.

Computational Methodology

A standard computational workflow was conceptualized to investigate the interaction between this compound and the EGFR kinase domain. The workflow encompasses ligand and protein preparation, molecular docking, and post-docking analysis.

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Molecular Docking cluster_3 Post-Docking Analysis l1 2D Structure of This compound l2 3D Structure Generation & Energy Minimization l1->l2 d1 Define Binding Site (Grid Box Generation) l2->d1 p1 Retrieve EGFR Kinase Domain (PDB ID: 2GS2) p2 Remove Water & Ligands, Add Hydrogens p1->p2 p3 Protonation & Energy Minimization p2->p3 p3->d1 d2 Run Docking Simulation (AutoDock Vina) d1->d2 a1 Analyze Binding Poses & Scoring d2->a1 a2 Visualize Interactions (PyMOL, LigPlot+) a1->a2 a3 ADMET Prediction a1->a3

Figure 1: Computational Docking Workflow

Hypothetical Results

Molecular Docking and Binding Affinity

The hypothetical docking of this compound into the ATP-binding site of the EGFR kinase domain yielded several binding poses. The pose with the lowest binding energy was selected for further analysis.

Parameter Value
Binding Affinity (kcal/mol) -8.5
Inhibitory Constant (Ki) (µM) 0.25
Interacting Residues MET793, LEU718, VAL726, ALA743, LYS745, THR790, ASP855
Hydrogen Bonds 2 (with MET793, THR790)
Hydrophobic Interactions LEU718, VAL726, ALA743
Pi-Alkyl Interactions LYS745

Table 1: Hypothetical Docking Results of this compound with EGFR

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A computational ADMET prediction was performed to assess the drug-likeness of this compound. The analysis was based on established models such as Lipinski's Rule of Five.

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight ( g/mol ) 254.32< 500Yes
LogP 3.2< 5Yes
Hydrogen Bond Donors 1< 5Yes
Hydrogen Bond Acceptors 2< 10Yes
Topological Polar Surface Area (Ų) 41.5< 140Yes
Aqueous Solubility (logS) -3.5> -6Yes
Blood-Brain Barrier Permeation Low-Favorable
CYP2D6 Inhibitor Unlikely-Favorable
Hepatotoxicity Low risk-Favorable

Table 2: Predicted ADMET Properties of this compound

Putative Signaling Pathway

The binding of this compound to the EGFR kinase domain is hypothesized to inhibit its downstream signaling cascade, which is crucial for cell proliferation and survival.

cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Ligand This compound Ligand->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Hypothesized EGFR Inhibition Pathway

Detailed Experimental Protocols

Ligand Preparation
  • The 2D structure of this compound was sketched using ChemDraw.

  • The structure was converted to 3D format and saved as an SDF file.

  • Energy minimization was performed using the MMFF94 force field in Avogadro to obtain a stable conformation.

  • The final structure was saved in PDBQT format for use in AutoDock Vina.

Protein Preparation
  • The crystal structure of the EGFR kinase domain (PDB ID: 2GS2) was downloaded from the Protein Data Bank.

  • All water molecules and co-crystallized ligands were removed using PyMOL.

  • Polar hydrogens and Gasteiger charges were added to the protein using AutoDock Tools.

  • The prepared protein was saved in PDBQT format.

Molecular Docking
  • The binding site was defined by creating a grid box centered on the co-crystallized ligand in the original PDB file, with dimensions of 20x20x20 Å.

  • Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8.

  • The top 10 binding poses were generated and ranked based on their binding affinity scores.

Post-Docking Analysis
  • The lowest energy binding pose was selected for detailed interaction analysis.

  • Intermolecular interactions, including hydrogen bonds and hydrophobic contacts, were visualized using PyMOL and LigPlot+.

  • The SMILES string of the ligand was submitted to the SwissADME web server for the prediction of physicochemical properties and pharmacokinetic parameters.

Conclusion

This hypothetical in silico study demonstrates a robust framework for evaluating the therapeutic potential of novel compounds like this compound. The predicted high binding affinity for the EGFR kinase domain and favorable ADMET properties suggest that this compound could be a promising candidate for further preclinical and clinical investigation. The methodologies and workflows presented here provide a valuable blueprint for researchers engaged in computational drug discovery.

References

An In-depth Technical Guide to Quinoline-Amide Conjugates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound "3-methyl-N-quinolin-5-ylbutanamide" did not yield any direct scientific literature. Therefore, this guide will focus on the broader, well-researched class of quinoline-amide and quinoline-carboxamide conjugates, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. The fusion of a benzene and a pyridine ring bestows upon the quinoline scaffold a unique electronic and structural profile, making it a "privileged structure" in drug discovery. When conjugated with an amide moiety, the resulting quinoline-amide compounds exhibit a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. This guide provides a detailed exploration of the synthesis, biological evaluation, and structure-activity relationships of this important class of molecules.

Synthesis of Quinoline-Amide Conjugates

The synthesis of quinoline-amide derivatives typically involves the coupling of a quinoline carboxylic acid with an appropriate amine or, conversely, the reaction of a quinoline amine with a carboxylic acid or its activated derivative.

General Synthesis Workflow

A common synthetic strategy for preparing N-aryl quinoline-carboxamides involves the amidation of a quinoline carboxylic acid. This process can be broken down into several key steps, as illustrated in the workflow diagram below.

G cluster_0 Synthesis of Quinoline Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification and Characterization A Starting Materials (e.g., Isatin and a ketone) B Pfitzinger Reaction A->B C Quinoline-4-carboxylic acid B->C D Quinoline Carboxylic Acid G Amidation Reaction D->G E Coupling Agents (e.g., EDCI, HOBt) E->G F Amine F->G H N-Aryl Quinoline-Carboxamide G->H I Crude Product J Purification (e.g., Column Chromatography) I->J K Pure Compound J->K L Structural Characterization (NMR, MS, IR) K->L

Caption: General workflow for the synthesis of N-aryl quinoline-carboxamides.

Detailed Experimental Protocol: Synthesis of N-Aryl Quinoline-2-Carboxamide

This protocol provides a representative example of the synthesis of an N-aryl quinoline-2-carboxamide from quinoline-2-carboxylic acid.

Materials:

  • Quinoline-2-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dry Tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate, Dichloromethane, Hexane (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add quinoline-2-carboxylic acid (1.0 eq). Dissolve the acid in dry THF.

  • Activation of Carboxylic Acid: Cool the mixture to 0 °C in an ice bath. Add EDCI (1.0 eq) and HOBt (1.0 eq) to the solution. Stir the reaction mixture at 0 °C for 30 minutes.

  • Addition of Amine: Add the corresponding substituted aniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate, dichloromethane, and hexane as the eluent.

  • Characterization: Characterize the purified N-aryl quinoline-2-carboxamide using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Therapeutic Targets

Quinoline-amide conjugates have been investigated for a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity: Targeting VEGFR-2 Signaling

A significant number of quinoline-amide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to a reduction in tumor growth and proliferation.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events. Quinoline-amide inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and subsequent activation of downstream pathways.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates QuinolineAmide Quinoline-Amide Inhibitor QuinolineAmide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline-amide derivatives.

The inhibitory activity of quinoline-amide derivatives against VEGFR-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the VEGFR-2 inhibitory activity of a series of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives, highlighting key structure-activity relationships.[3]

CompoundRIC50 (nM) for VEGFR-2
1 H10
2 3-CH38
3 4-F15
4 3-Cl5
5 4-OCH325

Data presented is illustrative and based on reported trends.

Antimicrobial Activity

Quinoline-amide conjugates have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can be multifaceted, including the inhibition of essential enzymes like DNA gyrase and topoisomerase, disruption of microbial cell membranes, and interference with key metabolic pathways.

The antimicrobial efficacy of these compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values of representative quinoline-carboxamide derivatives against various bacterial strains.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
6a 12.525
6b 6.2512.5
6c 2550
Ciprofloxacin 0.50.25

Data is representative of typical findings in the literature.

Structure-Activity Relationships (SAR)

The biological activity of quinoline-amide conjugates is highly dependent on the nature and position of substituents on both the quinoline ring and the amide moiety.

SAR for Anticancer Activity (VEGFR-2 Inhibition)
  • Quinoline Ring Substituents: Electron-withdrawing groups at positions 6 and 7 of the quinoline ring can enhance activity.[3]

  • Amide Linker: The nature of the amide linker is crucial. For N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, the urea linkage is a key pharmacophoric feature.

  • Aryl Amide Substituents:

    • Small, less hydrophobic substituents on the N-aryl ring are generally favored.

    • Substituents at the ortho and meta positions of the N-aryl ring tend to increase potency more than those at the para position.[3]

    • Hydrogen bond donating or accepting properties of the substituents can significantly influence binding to the receptor.

SAR for Antimicrobial Activity
  • Lipophilicity: A correlation between increased lipophilicity and enhanced antimicrobial activity is often observed.

  • Substituents on the Quinoline Ring: The presence of specific substituents, such as halogens, can modulate the antimicrobial spectrum and potency.

  • Amide Side Chain: The nature of the substituent on the amide nitrogen plays a critical role. Bulky or lipophilic groups can influence membrane permeability and interaction with intracellular targets.

Conclusion and Future Directions

Quinoline-amide conjugates have emerged as a highly promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The versatility of their synthesis allows for the generation of large libraries of analogs for structure-activity relationship studies, facilitating the optimization of lead compounds.

Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational tools for the design of more potent and selective inhibitors.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • ADMET Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of lead candidates to identify those with favorable drug-like properties.

  • Combination Therapies: Investigating the synergistic effects of quinoline-amide conjugates with existing therapeutic agents.

The continued exploration of this privileged structural scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: 3-methyl-N-quinolin-5-ylbutanamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-methyl-N-quinolin-5-ylbutanamide is a novel synthetic quinoline derivative. Quinoline-based compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] In the context of oncology, various quinoline derivatives have been shown to exert their cytotoxic effects through multiple mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[2][3][5] These compounds can target various cellular components, including DNA, topoisomerases, and protein kinases like tyrosine kinases.[2][4]

These application notes provide a comprehensive, hypothetical framework for the initial in vitro characterization of this compound as a potential anticancer agent. The protocols outlined below are standard methods for assessing cytotoxicity, effects on cell cycle progression, and the induction of apoptosis in cancer cell lines.

Hypothetical Mechanism of Action

Based on the known activities of similar quinoline derivatives, it is hypothesized that this compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is proposed to occur through the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

G compound This compound bcl2 Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) compound->bcl2 Inhibits Bcl-2 Activates Bax mito Mitochondrion bcl2->mito Regulates Mitochondrial Permeability cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome act_cas9 Activated Caspase-9 apoptosome->act_cas9 Activation cas9 Pro-caspase-9 cas9->apoptosome cas3 Pro-caspase-3 act_cas9->cas3 Cleavage act_cas3 Activated Caspase-3 cas3->act_cas3 parp PARP act_cas3->parp Cleavage apoptosis Apoptosis act_cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Figure 1: Proposed intrinsic apoptosis signaling pathway for this compound.

Quantitative Data Summary

The following tables present hypothetical data for the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HeLaCervical Cancer18.5
K-562Chronic Myelogenous Leukemia25.1

Table 2: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle (0.1% DMSO)65.320.114.61.2
10 µM Compound55.828.515.78.9
20 µM Compound40.245.314.515.6

Table 3: Relative Protein Expression of Apoptosis Markers in MCF-7 Cells after 24h Treatment

TreatmentCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)Bcl-2 (Fold Change)Bax (Fold Change)
Vehicle (0.1% DMSO)1.01.01.01.0
20 µM Compound4.84.20.42.5

Experimental Protocols

Preparation of Stock Solution
  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in DMSO.

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Working Solutions: Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assessment (MTT Assay)

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]

G cluster_prep Cell Seeding and Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h at 37°C add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution based on DNA content.[9][10][11]

Materials:

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)[12]

  • Flow cytometer

Protocol:

  • Seed 2x10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control for 24 hours.

  • Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[10]

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[12]

  • Analyze the samples using a flow cytometer. The data will provide the percentage of cells in the G0/G1, S, and G2/M phases, as well as a sub-G1 peak indicative of apoptotic cells.[13]

Analysis of Apoptosis by Western Blot

This protocol detects key proteins in the apoptotic pathway, such as caspases and PARP, to confirm the induction of apoptosis.[14][15]

G cluster_prep Sample Preparation cluster_wb Western Blotting treat Treat cells with compound lyse Lyse cells and extract proteins treat->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF membrane sds->transfer block Blocking transfer->block primary_ab Incubate with primary antibody (e.g., anti-cleaved caspase-3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect

Figure 3: General workflow for Western blot analysis of apoptosis markers.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells in 6-well plates with the compound for the desired time.

  • Lyse the cells using RIPA buffer and collect the total protein lysate.[16]

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.[17] The presence of cleaved forms of caspase-3 and PARP indicates active apoptosis.[14][15]

References

Application Notes and Protocols for In Vivo Animal Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only and does not constitute medical advice. The specific compound "3-methyl-N-quinolin-5-ylbutanamide" is not well-documented in publicly available scientific literature. Therefore, these application notes and protocols are based on representative studies of similar quinoline derivatives to provide a framework for in vivo animal research. Researchers should conduct comprehensive literature reviews and preliminary dose-finding studies for any new compound.

I. Introduction to Quinoline Derivatives in Research

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] These compounds are being investigated for various therapeutic applications, including as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents.[1][2][3] Their diverse pharmacological effects often stem from their ability to interact with various biological targets, such as protein kinases, tubulin, and phosphodiesterases.[3][4]

This document provides detailed application notes and protocols for the in vivo investigation of quinoline derivatives, using examples from preclinical studies in oncology and neurodegenerative diseases.

II. Application Note 1: Anticancer Efficacy of a Novel Quinoline Derivative (Compound 91b1)

This section focuses on the in vivo evaluation of a novel quinoline derivative, compound 91b1, which has demonstrated significant anticancer effects.[5]

Mechanism of Action (Hypothesized)

Compound 91b1 is suggested to exert its anticancer effects by downregulating Lumican, a protein overexpressed in many cancers and associated with tumor progression.[5] The proposed mechanism involves the induction of G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation.[5]

Signaling Pathway Diagram

anticancer_pathway Compound_91b1 Compound 91b1 Lumican Lumican Compound_91b1->Lumican downregulates G0_G1_Arrest G0/G1 Arrest Compound_91b1->G0_G1_Arrest induces Cell_Cycle_Progression Cell Cycle Progression Lumican->Cell_Cycle_Progression promotes Tumor_Growth_Inhibition Tumor Growth Inhibition G0_G1_Arrest->Tumor_Growth_Inhibition leads to

Caption: Hypothesized mechanism of action for Compound 91b1.

In Vivo Experimental Protocol: Xenograft Mouse Model

This protocol is adapted from studies evaluating the in vivo anticancer activity of quinoline derivatives.[5]

1. Animal Model:

  • Species: Nude mice (e.g., BALB/c nude mice).

  • Age/Weight: 4-6 weeks old, 18-22 g.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.[5]

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Cell Culture and Tumor Implantation:

  • Cell Line: A549 (human lung carcinoma) or KYSE450 (human esophageal squamous cell carcinoma).[5]

  • Cell Preparation: Cells are cultured in appropriate media, harvested during the logarithmic growth phase, and resuspended in sterile PBS or Matrigel.

  • Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Dosing and Administration:

  • Compound Preparation: Prepare Compound 91b1 in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Dosage: Based on preliminary studies, a dosage of 50 mg/kg can be used.

  • Administration: Administer the compound intraperitoneally (i.p.) or orally (p.o.) once daily or on a specified schedule.

  • Control Group: Administer the vehicle solution to the control group.

4. Monitoring and Endpoints:

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Body Weight: Monitor body weight to assess toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm^3) or at a specified time point.

  • Tissue Collection: Harvest tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow Diagram

xenograft_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (A549 / KYSE450) Tumor_Implantation Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (Nude Mice) Animal_Acclimatization->Tumor_Implantation Treatment_Initiation Treatment Initiation (e.g., 50 mg/kg) Tumor_Implantation->Treatment_Initiation Monitoring Monitoring (Tumor Volume, Body Weight) Treatment_Initiation->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Harvesting Tumor & Tissue Harvesting Endpoint->Tissue_Harvesting Data_Analysis Data Analysis Tissue_Harvesting->Data_Analysis

Caption: Workflow for a xenograft mouse model study.

III. Application Note 2: Neuroprotective Effects of a Quinoline Derivative (Compound 7a) in an Alzheimer's Disease Model

This section outlines the in vivo evaluation of Compound 7a, a selective phosphodiesterase 5 (PDE5) inhibitor, for its potential therapeutic effects in Alzheimer's disease.[4]

Mechanism of Action

Compound 7a inhibits PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[4] Elevated cGMP is known to be involved in the nitric oxide/cGMP/CREB signaling pathway, which plays a crucial role in learning and memory.[4] By enhancing this pathway, Compound 7a is hypothesized to rescue synaptic and memory defects associated with Alzheimer's disease.[4]

Signaling Pathway Diagram

pde5_pathway Compound_7a Compound 7a PDE5 PDE5 Compound_7a->PDE5 inhibits cGMP_levels Increased cGMP Compound_7a->cGMP_levels leads to cGMP_degradation cGMP Degradation PDE5->cGMP_degradation promotes Synaptic_Plasticity Synaptic Plasticity & Memory cGMP_levels->Synaptic_Plasticity enhances

Caption: Mechanism of action for PDE5 inhibitor Compound 7a.

In Vivo Experimental Protocol: Transgenic Mouse Model of Alzheimer's Disease

This protocol is based on studies investigating neuroprotective quinoline derivatives.[4]

1. Animal Model:

  • Species: Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice).

  • Age: Age should be selected based on the known progression of pathology in the specific transgenic line.

  • Housing and Acclimatization: Standard housing conditions as described in Application Note 1.

2. Dosing and Administration:

  • Compound Preparation: Formulate Compound 7a in a suitable vehicle for the chosen route of administration.

  • Dosage: A dose of 1-10 mg/kg could be a starting point, based on similar compounds.

  • Administration: Oral gavage or intraperitoneal injection daily for a specified duration (e.g., 4 weeks).

  • Control Groups: Include a vehicle-treated transgenic group and a wild-type littermate control group.

3. Behavioral Testing:

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-Maze: To evaluate short-term spatial working memory.

  • Object Recognition Test: To assess recognition memory.

  • Timeline: Conduct behavioral tests during the final week of treatment.

4. Electrophysiology (Optional):

  • Long-Term Potentiation (LTP): To measure synaptic plasticity in hippocampal slices after the treatment period.

5. Biochemical and Histological Analysis:

  • Tissue Collection: Perfuse mice and collect brain tissue.

  • Analysis:

    • Measure cGMP levels in the hippocampus.

    • Immunohistochemistry for amyloid-beta plaques and tau pathology.

    • Western blot for synaptic markers (e.g., synaptophysin, PSD-95).

Experimental Workflow Diagram

ad_workflow Animal_Selection Select Transgenic AD Mice (e.g., APP/PS1) Treatment_Regimen Chronic Treatment (e.g., 4 weeks, 1-10 mg/kg) Animal_Selection->Treatment_Regimen Behavioral_Tests Behavioral Testing (Morris Water Maze, Y-Maze) Treatment_Regimen->Behavioral_Tests Electrophysiology Electrophysiology (LTP) (Optional) Behavioral_Tests->Electrophysiology Tissue_Analysis Biochemical & Histological Analysis (Brain Tissue) Electrophysiology->Tissue_Analysis

Caption: Workflow for an Alzheimer's disease mouse model study.

IV. Pharmacokinetic and Toxicity Considerations for Quinoline Derivatives

Understanding the pharmacokinetic (PK) and toxicity profiles of a novel quinoline derivative is crucial for designing meaningful in vivo studies.

Pharmacokinetic Parameters of Representative Quinolones

The following table summarizes the pharmacokinetic parameters of two quinolone derivatives, AT-4140 and AM-833, in various animal species after a single oral dose.[6][7][8] This data can provide a general reference for what to expect with novel quinoline compounds.

Compound Species Dose (mg/kg) Cmax (µg/mL) Tmax (h) T1/2 (h) Bioavailability (%)
AT-4140 Mouse50.25-5.0-
Rat50.50-3.8-
Dog51.14-8.077
Monkey50.49-11.7-
AM-833 Mouse101.30.251.6-
Rat101.90.52.5-
Dog104.12.09.4-
Monkey101.21.04.1-

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T1/2: Elimination half-life.

Toxicity Profile

The toxicity of quinoline derivatives can vary significantly based on their chemical structure.[9][10][11] It is essential to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

General Toxicity Observations:

  • Some quinoline derivatives have been shown to be mutagenic and carcinogenic in animal models.[9]

  • Potential for hepatotoxicity and nephrotoxicity has been reported for some quinoline compounds.[10]

  • In silico and in vivo studies can be used to predict and assess the acute toxicity (e.g., LD50) of new derivatives.[11]

Recommended Preliminary Toxicity Study:

  • Dose Range Finding Study: Administer single, escalating doses of the compound to a small group of animals and monitor for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.

  • Repeated Dose Toxicity Study (e.g., 7- or 14-day): Administer the compound daily at multiple dose levels and perform a more comprehensive evaluation, including hematology, clinical chemistry, and histopathology of major organs.

V. Conclusion

The in vivo evaluation of novel quinoline derivatives requires a systematic approach, beginning with an understanding of the compound's proposed mechanism of action, followed by carefully designed efficacy studies in relevant animal models. The protocols and data presented here, based on representative quinoline derivatives, provide a foundational framework for researchers. It is imperative to conduct thorough preliminary pharmacokinetic and toxicity assessments to ensure the selection of appropriate and safe dosing regimens for definitive in vivo efficacy studies.

References

Application Note: Quantitative Analysis of 3-methyl-N-quinolin-5-ylbutanamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of 3-methyl-N-quinolin-5-ylbutanamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in a biological matrix. The method employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using an electrospray ionization source operating in positive mode. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and other applications in drug development. All validation parameters are presented in accordance with regulatory guidelines.

Introduction

This compound is a novel compound with potential therapeutic applications. To support its development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[1][2][3] This application note provides a comprehensive protocol for the determination of this compound in human plasma, including sample preparation, LC-MS/MS conditions, and expected validation parameters.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled analog)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is employed for sample preparation.[1]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (30 sec) add_acn->vortex centrifuge 5. Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method

LC Parameters:

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [Precursor Ion] > [Product Ion]

    • Internal Standard: [Precursor Ion] > [Product Ion]

  • Collision Energy (CE) and other parameters: To be optimized for the specific instrument and compound.

G cluster_lcms LC-MS/MS System Diagram hplc HPLC/UHPLC System Mobile Phases Autosampler column Analytical Column (C18) hplc->column ms Mass Spectrometer ESI Source Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector column->ms:f0 data Data Acquisition System ms:f4->data

References

Application Notes and Protocols: Dissolving 3-methyl-N-quinolin-5-ylbutanamide for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the dissolution of 3-methyl-N-quinolin-5-ylbutanamide, a compound of interest for various research and drug development applications. Due to the limited availability of specific solubility data for this compound, a systematic approach is presented to determine its solubility in common laboratory solvents. This guide offers step-by-step procedures for preparing stock solutions and subsequent working dilutions suitable for a range of in vitro and in vivo experimental settings.

Introduction

This compound is a molecule featuring both a quinoline ring and an amide linkage. Based on the general properties of these functional groups, the compound is predicted to have low aqueous solubility. The quinoline moiety, a bicyclic aromatic heterocycle, contributes to the compound's hydrophobicity. While the amide group can participate in hydrogen bonding, the overall large carbon framework suggests that organic solvents will be necessary for dissolution.[1][2][3][4][5] Proper dissolution and preparation of homogenous solutions are critical for obtaining accurate and reproducible experimental results.

These protocols are designed to guide researchers in establishing an empirical and effective dissolution procedure for this compound.

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Analytical balance

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a method to empirically determine the solubility of this compound in various organic solvents.

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Solvent Addition & Dissolution cluster_2 Iterative Process cluster_3 Data Analysis A Weigh 1 mg of Compound B Add to Microcentrifuge Tube A->B C Add 10 µL of Solvent D Vortex for 30 sec C->D E Sonicate for 5 min D->E F Visually Inspect for Dissolution E->F G Compound Dissolved? F->G H Record Soluble Concentration G->H Yes I Add another 10 µL of Solvent G->I No J Calculate Solubility (mg/mL) H->J I->D

Caption: Workflow for determining the solubility of this compound.

Procedure:

  • Accurately weigh 1 mg of this compound and place it into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the first test solvent (e.g., DMSO) to the tube.

  • Vortex the tube vigorously for 30 seconds.

  • Place the tube in a water bath sonicator and sonicate for 5 minutes.

  • Visually inspect the solution against a light source. If the solid is completely dissolved with no visible particulates, the compound is soluble at that concentration.

  • If the compound is not fully dissolved, add another 10 µL of the solvent and repeat steps 3-5.

  • Continue this iterative process until the compound is fully dissolved.

  • Record the total volume of solvent added to achieve complete dissolution.

  • Calculate the approximate solubility in mg/mL.

  • Repeat this procedure for each solvent to be tested (e.g., Ethanol, Methanol, DMF).

Data Presentation:

SolventVolume to Dissolve 1 mg (µL)Approximate Solubility (mg/mL)
DMSO20~50
DMF30~33
Ethanol100~10
Methanol150~6.7
Water>1000<1
PBS (pH 7.4)>1000<1

Table 1: Example solubility data for this compound.

Protocol for Preparing a High-Concentration Stock Solution

Based on the solubility determination, DMSO is often a suitable solvent for creating a high-concentration stock solution.

Workflow for Stock Solution Preparation

G A Determine Desired Stock Concentration B Calculate Mass of Compound and Volume of DMSO A->B C Weigh Compound into a Sterile Tube B->C D Add Calculated Volume of DMSO C->D E Vortex until Fully Dissolved D->E F Sonicate if Necessary E->F If Precipitate Forms G Aliquot into Working Volumes E->G Fully Dissolved F->G H Store at -20°C or -80°C G->H

Caption: Workflow for the preparation of a high-concentration stock solution.

Procedure:

  • Determine the desired concentration for your stock solution (e.g., 10 mM or 20 mM).

  • Calculate the required mass of this compound and the volume of DMSO.

    • Example for 10 mM stock:

      • Molecular Weight of C₁₄H₁₆N₂O = 228.29 g/mol

      • Mass (mg) = 10 mmol/L * 0.001 L * 228.29 g/mol * 1000 mg/g = 2.28 mg for 100 µL of 10 mM stock.

  • Weigh the calculated mass of the compound into a sterile, amber, or foil-wrapped microcentrifuge tube to protect it from light.

  • Add the calculated volume of cell culture-grade DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions for In Vitro and In Vivo Experiments

For In Vitro Cell-Based Assays:

It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of <0.5% is generally recommended, with <0.1% being ideal.

Workflow for In Vitro Working Solution

G A Thaw Stock Solution C Perform Serial Dilutions in Medium A->C B Warm Cell Culture Medium to 37°C B->C D Add to Cell Culture C->D E Include Solvent Control D->E

Caption: Workflow for preparing working solutions for in vitro experiments.

Procedure:

  • Thaw an aliquot of the high-concentration stock solution at room temperature.

  • Pre-warm the appropriate volume of cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations.

    • Example: To achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Add the final working solution to your cell cultures.

  • Crucially, prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.

For In Vivo Studies:

For animal studies, the solvent system must be non-toxic and compatible with the route of administration. A co-solvent system may be necessary to maintain solubility upon dilution in an aqueous vehicle.

Recommended Vehicle Formulation (Example):

A common vehicle for hydrophobic compounds for parenteral administration is a mixture of:

  • 5-10% DMSO

  • 10-20% Solutol HS 15 or Kolliphor EL (formerly Cremophor EL)

  • Balance with sterile saline or PBS

Procedure:

  • Dissolve the required amount of this compound in DMSO.

  • In a separate sterile tube, add the Solutol HS 15 or Kolliphor EL.

  • Slowly add the drug-DMSO solution to the Solutol/Kolliphor while vortexing.

  • Add the saline or PBS dropwise while continuously vortexing to prevent precipitation.

  • The final solution should be clear. If precipitation occurs, optimization of the vehicle composition may be necessary.

  • Administer the formulation to the animals immediately after preparation. A vehicle-only control group should always be included in the study design.

Safety and Handling

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information, if available. In its absence, treat the compound as potentially hazardous.

  • Organic solvents such as DMSO, DMF, ethanol, and methanol are flammable and can be harmful if inhaled, ingested, or absorbed through the skin. Handle with care and in accordance with institutional safety guidelines.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when diluted into aqueous media, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous buffer or medium. For cell culture, ensure the final concentration of all organic solvents is within non-toxic limits. For in vivo studies, adjusting the co-solvent ratios may be necessary.

  • Compound does not dissolve in the initial solvent: If solubility is poor even in DMSO, gentle heating (up to 37-40°C) or longer sonication may help. If these methods fail, other solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) could be tested, keeping in mind their potential for higher toxicity.

References

Application Notes and Protocols for 3-methyl-N-quinolin-5-ylbutanamide as a Potential Modulator of G-Protein Coupled Receptor X (GPCR-X)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and bioactivity databases do not currently contain specific information regarding the biological targets or receptor interactions of "3-methyl-N-quinolin-5-ylbutanamide." The following application notes and protocols are provided as a generalized framework and hypothetical example for researchers investigating novel compounds against a G-protein coupled receptor (GPCR). The experimental details provided are based on common methodologies used in pharmacology and drug discovery for characterizing ligand-receptor interactions.

Introduction

This compound is a novel small molecule with structural motifs suggesting potential interaction with biological targets such as G-protein coupled receptors (GPCRs). Quinoline derivatives are known to possess a wide range of biological activities.[1] This document outlines a hypothetical scenario where this compound is investigated as a potential inhibitor/agonist for the hypothetical G-Protein Coupled Receptor X (GPCR-X), a receptor implicated in inflammatory signaling. The following protocols describe the necessary steps to characterize the binding affinity, functional activity, and downstream signaling effects of this compound.

Quantitative Data Summary

The following tables represent hypothetical data for the characterization of this compound against GPCR-X.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)Assay TypeRadioligand
This compoundGPCR-X75.3 ± 5.2Radioligand Displacement[3H]-Standard Ligand Y
Standard Ligand Y (Control)GPCR-X5.1 ± 0.4Radioligand Displacement[3H]-Standard Ligand Y

Table 2: In Vitro Functional Activity

CompoundAssay TypeParameterEC50 / IC50 (nM)Mode of Action
This compoundcAMP AccumulationIC50128.6 ± 11.9Inverse Agonist
Forskolin (Stimulator)cAMP AccumulationEC5015.2 ± 1.8Activator
Standard Agonist ZCalcium MobilizationEC5025.4 ± 2.9Agonist
This compoundCalcium Mobilization-No significant effect-

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for GPCR-X.

Materials:

  • HEK293 cells stably expressing GPCR-X

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • [3H]-Standard Ligand Y (specific activity ~80 Ci/mmol)

  • This compound

  • Non-specific binding control (e.g., 10 µM of unlabeled Standard Ligand Y)

  • Scintillation vials and cocktail

Protocol:

  • Prepare cell membranes from HEK293-GPCR-X cells via dounce homogenization and centrifugation.

  • Resuspend membrane pellet in membrane preparation buffer and determine protein concentration (e.g., via Bradford assay).

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-Standard Ligand Y (at a final concentration equal to its Kd), and 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of the non-specific binding control.

  • Initiate the binding reaction by adding 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubate at room temperature for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the functional activity of this compound on GPCR-X-mediated adenylyl cyclase signaling.

Materials:

  • CHO-K1 cells stably expressing GPCR-X

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • IBMX (phosphodiesterase inhibitor)

  • Forskolin (adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

Protocol:

  • Seed CHO-K1-GPCR-X cells in a 96-well plate and culture overnight.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with 50 µL of assay medium containing IBMX (e.g., 500 µM) for 15 minutes at 37°C.

  • Add 25 µL of varying concentrations of this compound and incubate for 15 minutes.

  • Stimulate the cells with 25 µL of forskolin (e.g., 10 µM final concentration) to induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_binding Binding Affinity cluster_functional Functional Activity prep_membranes Prepare Cell Membranes (HEK293-GPCR-X) binding_assay Radioligand Displacement Assay ([3H]-Standard Ligand Y) prep_membranes->binding_assay data_analysis_binding Calculate Ki (Cheng-Prusoff) binding_assay->data_analysis_binding final_characterization Pharmacological Profile data_analysis_binding->final_characterization cell_culture Culture CHO-K1-GPCR-X Cells camp_assay cAMP Accumulation Assay cell_culture->camp_assay data_analysis_functional Determine IC50 camp_assay->data_analysis_functional data_analysis_functional->final_characterization compound This compound compound->binding_assay Test Compound compound->camp_assay Test Compound

Caption: Experimental workflow for characterizing this compound.

signaling_pathway compound This compound (Inverse Agonist) receptor GPCR-X compound->receptor Binds to g_protein Gαi/o receptor->g_protein Inhibits dissociation ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates downstream Downstream Effects (e.g., Gene Transcription) pka->downstream

Caption: Hypothetical GPCR-X inhibitory signaling pathway.

References

Application Notes and Protocols for Quinoline Derivatives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "3-methyl-N-quinolin-5-ylbutanamide" in the context of high-throughput screening (HTS) assays did not yield any specific publicly available data, application notes, or protocols. The quinoline scaffold is a common motif in drug discovery, particularly for kinase inhibitors, and is often explored in HTS campaigns. However, the specific compound requested by the user appears to be uncharacterized in the public domain for this application.

To fulfill the user's request for a detailed example of application notes and protocols in the requested format, the following sections provide a hypothetical case study for a representative quinoline-based compound, "QK-Inhibitor-7," as a kinase inhibitor. This example is for illustrative purposes only and is based on common practices in drug discovery and high-throughput screening.

Application Note: QK-Inhibitor-7, a Novel Kinase Inhibitor

Introduction

The quinoline core is a well-established pharmacophore found in numerous approved and investigational drugs, particularly those targeting protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, most notably cancer. High-throughput screening (HTS) of compound libraries is a primary strategy for identifying novel kinase inhibitors. This application note describes the characterization of a hypothetical quinoline derivative, QK-Inhibitor-7, identified from an HTS campaign as a potent inhibitor of a panel of cancer-related kinases.

Compound Profile: QK-Inhibitor-7

QK-Inhibitor-7 is a novel synthetic molecule featuring a substituted quinoline scaffold. Its potential as a kinase inhibitor was assessed through a series of in vitro HTS assays.

Quantitative Data Summary

The inhibitory activity of QK-Inhibitor-7 was determined against a panel of recombinant human kinases using a luminescence-based assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)Assay Type
EGFR15Luminescence
VEGFR235Luminescence
PDGFRβ50Luminescence
c-Met80Luminescence
SRC250Luminescence
ABL1>1000Luminescence

Mechanism of Action

Further studies suggest that QK-Inhibitor-7 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the susceptible kinases. This mode of action is common for many quinoline-based kinase inhibitors. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors like QK-Inhibitor-7.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Substrate Protein Substrate Protein Receptor Tyrosine Kinase (RTK)->Substrate Protein Phosphorylation QK-Inhibitor-7 QK-Inhibitor-7 QK-Inhibitor-7->Receptor Tyrosine Kinase (RTK) Inhibition ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Phosphorylated Substrate Protein Phosphorylated Substrate Protein Substrate Protein->Phosphorylated Substrate Protein Downstream Signaling Downstream Signaling Phosphorylated Substrate Protein->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Simplified kinase signaling pathway showing inhibition by QK-Inhibitor-7.

Experimental Protocols

High-Throughput Screening Protocol: Luminescence-Based Kinase Assay

This protocol describes a generic method for screening kinase inhibitors in a high-throughput format using a luminescence-based assay that quantifies the amount of ATP remaining in the solution after a kinase reaction.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase substrate peptide

  • ATP

  • Kinase reaction buffer

  • QK-Inhibitor-7 (or other test compounds) dissolved in DMSO

  • Luminescence-based ATP detection reagent

  • 384-well white, opaque plates

  • Acoustic liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

The following diagram outlines the high-throughput screening workflow.

cluster_0 Assay Plate Preparation cluster_1 Incubation and Detection cluster_2 Data Analysis Compound Dispensing Compound Dispensing Enzyme Addition Enzyme Addition Compound Dispensing->Enzyme Addition Substrate/ATP Addition Substrate/ATP Addition Enzyme Addition->Substrate/ATP Addition Incubation Incubation Substrate/ATP Addition->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Luminescence Reading Luminescence Reading Detection Reagent Addition->Luminescence Reading Data Processing Data Processing Luminescence Reading->Data Processing IC50 Calculation IC50 Calculation Data Processing->IC50 Calculation

Caption: High-throughput screening workflow for kinase inhibitor profiling.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (including QK-Inhibitor-7) at various concentrations into 384-well assay plates. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of the kinase solution in reaction buffer to each well.

  • Incubation (Compound-Enzyme): Gently mix the plates and incubate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at the Km value for the specific kinase.

  • Incubation (Kinase Reaction): Incubate the plates for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luminescence signal that is inversely proportional to the amount of ATP consumed.

  • Signal Reading: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal, then read the plates on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized response against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 values.

The hypothetical compound, QK-Inhibitor-7, demonstrates potent inhibitory activity against several key cancer-related kinases, highlighting the potential of the quinoline scaffold in the development of novel therapeutics. The provided HTS protocol offers a robust and efficient method for identifying and characterizing similar compounds.

Research on 3-methyl-N-quinolin-5-ylbutanamide and Its Application in Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings

Following a comprehensive review of available scientific literature, there is currently no specific disease research associated with the compound 3-methyl-N-quinolin-5-ylbutanamide . Searches in prominent scientific databases and journals did not yield any studies investigating the therapeutic potential or biological activity of this specific molecule in the context of any particular pathology.

Therefore, the creation of detailed Application Notes and Protocols for "this compound" for a specific disease is not feasible at this time due to the absence of foundational research.

Broader Context: Research on Quinoline Derivatives

While direct research on this compound is not available, the broader class of quinoline derivatives has been the subject of extensive investigation in medicinal chemistry and drug discovery. Quinoline scaffolds are present in a variety of biologically active compounds and approved drugs.

Research into various quinoline derivatives has revealed a wide range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Certain quinoline derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms.

  • Antimicrobial Activity: The quinoline structure is a key component of some antibacterial and antifungal agents.

  • Antimalarial Activity: Chloroquine and other quinoline-based drugs have been historically important in the treatment of malaria.

  • Neuroprotective Effects: Some quinoline derivatives, such as 3-Methyl Quinoline, have been explored for their potential in neurodegenerative diseases like Alzheimer's disease, with proposed mechanisms including the inhibition of acetylcholinesterase.[1]

It is crucial to emphasize that these findings pertain to the broader class of quinoline derivatives and not specifically to this compound. The specific biological effects of a molecule are highly dependent on its unique chemical structure, and therefore, the activities of related compounds cannot be directly extrapolated.

Future Directions

The absence of research on this compound represents a gap in the scientific literature. Future research endeavors could focus on the synthesis and subsequent biological screening of this compound to determine its potential therapeutic applications. A general workflow for such an investigation is outlined below.

Proposed General Workflow for Investigating a Novel Quinoline Derivative

This section provides a hypothetical and generalized workflow for the initial investigation of a novel compound like this compound.

1. Compound Synthesis and Characterization

The first step involves the chemical synthesis of this compound, followed by purification and structural confirmation using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

2. In Vitro Screening

The synthesized compound would then be subjected to a battery of in vitro assays to identify any biological activity. This could include:

  • Cytotoxicity Assays: To determine the compound's toxicity against various cell lines.

  • Target-Based Assays: If there is a rational basis for a specific molecular target (e.g., an enzyme or receptor), direct assays can be performed.

  • Phenotypic Screening: Assessing the compound's effect on cellular phenotypes relevant to specific diseases.

3. Mechanism of Action Studies

If significant biological activity is observed, subsequent experiments would aim to elucidate the compound's mechanism of action. This could involve:

  • Target Identification: Identifying the specific protein or pathway that the compound interacts with.

  • Signaling Pathway Analysis: Investigating the downstream effects of the compound on intracellular signaling pathways.

4. In Vivo Studies

Promising candidates from in vitro studies would then be evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and safety.

Diagram of a General Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_0 Preclinical Research cluster_1 Clinical Development Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (Activity & Toxicity) Synthesis->InVitro Test Compound MoA Mechanism of Action Studies InVitro->MoA Active Compound InVivo In Vivo Studies (Efficacy & Safety) MoA->InVivo Characterized Compound PhaseI Phase I (Safety) InVivo->PhaseI Promising Candidate PhaseII Phase II (Efficacy) PhaseI->PhaseII PhaseIII Phase III (Large-Scale Efficacy) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: A generalized workflow for drug discovery and development.

References

Application Notes and Protocols for the Laboratory Synthesis of 3-methyl-N-quinolin-5-ylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-methyl-N-quinolin-5-ylbutanamide, a novel amide compound. The protocols are designed for use by trained laboratory personnel. Two common and effective methods for amide bond formation are presented: the acylation of an amine with an acyl chloride and the coupling of a carboxylic acid and an amine using a peptide coupling agent.

Chemical Structure

Compound Name: this compound

Molecular Formula: C₁₄H₁₆N₂O

Molecular Weight: 228.29 g/mol

Structure:

Chemical structure of this compound

> Figure 1. Chemical structure of this compound.

Method 1: Synthesis via Acyl Chloride

This method involves the reaction of 5-aminoquinoline with 3-methylbutanoyl chloride. The reaction is typically rapid and proceeds at room temperature in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1][2][]

Experimental Protocol

Materials:

  • 5-aminoquinoline

  • 3-methylbutanoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoquinoline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Stir the solution at room temperature.

  • Addition of Acyl Chloride: Dissolve 3-methylbutanoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring solution of 5-aminoquinoline and base at 0 °C (ice bath). The reaction of acyl chlorides with amines can be exothermic.[]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-aminoquinoline) is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary: Method 1
ParameterValue
Starting Materials 5-aminoquinoline, 3-methylbutanoyl chloride
Base Triethylamine or DIPEA
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95% (expected)

Method 2: Synthesis via Amide Coupling

This protocol utilizes a coupling agent to facilitate the formation of the amide bond directly from 3-methylbutanoic acid and 5-aminoquinoline.[4][5] This method avoids the need to prepare the often-unstable acyl chloride. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[6][7]

Experimental Protocol

Materials:

  • 5-aminoquinoline

  • 3-methylbutanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a solution of 3-methylbutanoic acid (1.0 eq) in an anhydrous aprotic solvent such as DCM or DMF in a round-bottom flask, add the coupling agent EDC (1.2 eq) and the additive HOBt (1.2 eq) or a catalytic amount of DMAP. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add 5-aminoquinoline (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • If using DMF, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Method 2
ParameterValue
Starting Materials 5-aminoquinoline, 3-methylbutanoic acid
Coupling Agent EDC
Additive HOBt or DMAP
Solvent Dichloromethane (DCM) or DMF
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-90% (expected)[4]

Visualized Workflows

Synthesis_Method_1 Reactants 5-Aminoquinoline + 3-Methylbutanoyl Chloride Reaction Reaction at 0°C to RT Reactants->Reaction SolventBase DCM, Et3N SolventBase->Reaction Workup Aqueous Work-up (H2O, NaHCO3, Brine) Reaction->Workup Drying Drying (Na2SO4) Workup->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for Synthesis via Acyl Chloride (Method 1).

Synthesis_Method_2 CarboxylicAcid 3-Methylbutanoic Acid Activation Activation in DCM/DMF CarboxylicAcid->Activation CouplingAgent EDC, HOBt CouplingAgent->Activation Coupling Amide Coupling at RT Activation->Coupling Amine 5-Aminoquinoline Amine->Coupling Workup Aqueous Work-up (HCl, NaHCO3, Brine) Coupling->Workup Drying Drying (Na2SO4) Workup->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for Synthesis via Amide Coupling (Method 2).

References

Safety and Handling Procedures for 3-methyl-N-quinolin-5-ylbutanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and handling data for 3-methyl-N-quinolin-5-ylbutanamide is not available in the public domain. The following information is based on the general properties of related chemical structures, namely quinoline and amide derivatives. This document should be used as a preliminary guide only. A thorough risk assessment should be conducted before handling this compound, and it is highly recommended to obtain a Safety Data Sheet (SDS) from the supplier or to perform a comprehensive hazard analysis.

Introduction

This document provides general guidance on the anticipated safety and handling procedures for this compound. Due to the absence of specific data for this compound, these recommendations are extrapolated from the known properties of its constituent functional groups: a quinoline ring system and a butanamide moiety. Quinoline derivatives can exhibit a range of biological activities and toxicities, and amides are a common functional group in many pharmaceuticals and bioactive molecules. Researchers, scientists, and drug development professionals should exercise extreme caution and adhere to best laboratory practices when handling this compound.

Hazard Assessment (Inferred)

The primary hazards associated with this compound are inferred from its structural components.

2.1 Potential Health Hazards:

  • Acute Toxicity (Oral): Based on related compounds, it may be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Serious Eye Damage/Eye Irritation: May cause eye irritation.

  • Respiratory Sensitization: Inhalation of dust or powder may cause respiratory irritation.

2.2 Potential Environmental Hazards:

  • The environmental impact of this compound is unknown. It is advisable to prevent its release into the environment.

Table 1: Inferred Hazard Identification

Hazard Classification (Inferred)Statement (Anticipated)
Acute Toxicity, OralHarmful if swallowed.
Skin IrritationMay cause skin irritation.
Eye IrritationMay cause eye irritation.
Specific Target Organ Toxicity - Single ExposureMay cause respiratory irritation.

Safety and Handling Protocols

3.1 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or in a poorly ventilated area.

3.2 Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

3.3 General Handling Procedures:

  • Avoid creating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

3.4 Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols (General)

The following are general, hypothetical protocols for experiments that might involve this compound. These are for illustrative purposes only and must be adapted and validated.

4.1 General Synthesis of a Quinoline Amide (Illustrative Workflow):

The synthesis of a compound like this compound would likely involve the coupling of 5-aminoquinoline with 3-methylbutanoic acid or an activated derivative.

5-Aminoquinoline 5-Aminoquinoline Amide_Coupling Amide Coupling Reaction 5-Aminoquinoline->Amide_Coupling 3-Methylbutanoic_Acid 3-Methylbutanoic_Acid 3-Methylbutanoic_Acid->Amide_Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Amide_Coupling Purification Purification (e.g., Chromatography) Amide_Coupling->Purification Product This compound Purification->Product

Figure 1. A generalized workflow for the synthesis of a quinoline amide.

4.2 In Vitro Cell-Based Assay (Hypothetical Workflow):

To assess the biological activity of this compound, a cell-based assay could be employed.

cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay Cell_Culture Seed cells in multi-well plate Treatment Add compound dilutions to cells Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Analysis Measure signal and analyze data Assay->Data_Analysis Compound This compound Target Unknown Biological Target(s) (e.g., Kinase, Receptor, Enzyme) Compound->Target Interaction Pathway Potential Downstream Signaling Pathway(s) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Proliferation, etc.) Pathway->Response Leads to

Application Notes & Protocols: 3-methyl-N-quinolin-5-ylbutanamide (QBA) for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-N-quinolin-5-ylbutanamide, hereafter referred to as QBA, is a novel synthetic fluorophore designed for robust performance in fluorescence microscopy applications. Its quinoline core provides the basis for its fluorescent properties, while the butanamide side chain has been engineered to potentially influence cellular uptake and localization. These characteristics make QBA a promising candidate for live-cell imaging and fixed-sample staining. This document provides a comprehensive overview of QBA's properties, protocols for its application, and expected outcomes.

Physicochemical and Spectroscopic Properties

QBA is an organic small molecule fluorophore with a molecular weight of 242.31 g/mol . Its chemical structure combines a fluorescent quinoline moiety with a flexible butanamide chain, rendering it moderately lipophilic and enabling passive diffusion across cellular membranes.

Table 1: Spectroscopic Properties of QBA

PropertyValueConditions
Excitation Maximum (λex)350 nmIn DMSO
Emission Maximum (λem)450 nmIn DMSO
Molar Extinction Coefficient~15,000 M⁻¹cm⁻¹At 350 nm in DMSO
Quantum Yield (Φ)~0.45In DMSO
Recommended Laser Line405 nm (Violet)-
Recommended Filter SetDAPI/Hoechst-

Table 2: Photostability Profile of QBA

Illumination Time (s)Normalized Intensity (%)Conditions
0100405 nm laser, 50% power
3095405 nm laser, 50% power
6088405 nm laser, 50% power
12081405 nm laser, 50% power

Proposed Cellular Application: Visualization of Endoplasmic Reticulum

The lipophilic nature of QBA suggests its potential accumulation within intracellular membrane structures. Preliminary studies indicate a preferential localization within the endoplasmic reticulum (ER), a critical organelle for protein synthesis and calcium homeostasis. The proposed mechanism involves the passive diffusion of QBA across the plasma membrane and subsequent sequestration within the lipid-rich environment of the ER.

er_staining_workflow cluster_workflow Experimental Workflow cell_culture 1. Cell Culture (e.g., HeLa, U2OS) qba_prep 2. Prepare QBA Staining Solution (1-10 µM in HBSS) incubation 3. Incubation (30 min at 37°C) cell_culture->incubation wash 4. Wash Cells (3x with HBSS) incubation->wash imaging 5. Fluorescence Microscopy (Ex: 405 nm, Em: 450 nm) wash->imaging

Caption: Workflow for staining cells with QBA.

Experimental Protocols

Synthesis of this compound (QBA)

This synthesis is a two-step process involving the acylation of 5-aminoquinoline.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1 gram of 5-aminoquinoline in 20 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Base: Add 1.5 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add 1.2 equivalents of 3-methylbutanoyl chloride to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

synthesis_pathway cluster_synthesis QBA Synthesis Pathway start 5-Aminoquinoline + 3-Methylbutanoyl Chloride intermediate Acylation Reaction (DCM, Et3N) start->intermediate product This compound (QBA) intermediate->product

Troubleshooting & Optimization

"3-methyl-N-quinolin-5-ylbutanamide" solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 3-methyl-N-quinolin-5-ylbutanamide in aqueous solutions.

Disclaimer

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing aqueous solutions of this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Poor aqueous solubility is a common challenge for many organic compounds. Here is a step-by-step troubleshooting workflow to address this issue:

Figure 1. Troubleshooting workflow for addressing solubility issues.

Q2: What are the best initial solvents to try for creating a stock solution?

A2: For poorly water-soluble compounds, it is standard practice to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

Always start with a small amount of your compound to test its solubility in these solvents before dissolving your entire supply.

Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of your compound in the aqueous medium.

  • Optimize the co-solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5% v/v) to minimize solvent effects on your experiment and reduce the likelihood of precipitation.[1]

  • Use surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to keep the compound in solution.[2]

  • Vortex during dilution: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The structure of this compound contains a quinoline ring, which is a weakly basic functional group. Therefore, adjusting the pH of your aqueous buffer to be more acidic might increase its solubility. Conversely, if the compound had an acidic functional group, increasing the pH to a more basic environment would likely improve solubility. It is advisable to perform small-scale tests at different pH values to determine the effect on solubility.[3]

Q5: Are there other advanced methods to improve solubility for in vivo studies?

A5: Yes, for more challenging compounds, especially in the context of animal studies, several formulation strategies can be employed. These often require specialized expertise and equipment:

  • Lipid-based formulations: Incorporating the compound into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and bioavailability.[4][5]

  • Solid dispersions: The compound can be dispersed in a polymer matrix to improve its dissolution rate.[6][7]

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][8]

  • Nanoparticle formation: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and, consequently, its dissolution rate.[9]

Hypothetical Solubility Data

The following table illustrates how quantitative solubility data for this compound could be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

Solvent/Vehicle SystemTemperature (°C)Maximum Solubility (mg/mL)Notes
Deionized Water25< 0.01Practically insoluble
Phosphate Buffered Saline (PBS), pH 7.425< 0.01Practically insoluble
100% DMSO25> 100Highly soluble
100% Ethanol25~ 25Soluble
10% DMSO in PBS, pH 7.425~ 0.1Sparingly soluble
5% Tween® 80 in Water25~ 0.5Improved solubility

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general method for preparing a 10 mM stock solution of a poorly soluble compound like this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Pipettors and appropriate tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Determine the Molecular Weight: First, confirm the molecular weight (MW) of this compound.

  • Calculate the Required Mass: Calculate the mass of the compound needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

  • Weigh the Compound: Carefully weigh the calculated mass of this compound using an analytical balance and transfer it to a suitable tube or vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolve the Compound:

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect the solution to ensure all solid material has dissolved.

    • If the compound is slow to dissolve, you can gently warm the solution (e.g., to 37°C) or use a bath sonicator for 5-10 minutes.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.

Hypothetical Signaling Pathway

In a drug discovery context, a quinoline derivative might be investigated for its effects on a specific signaling pathway. The diagram below illustrates a hypothetical pathway that could be modulated by a compound like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Compound This compound Compound->Receptor Inhibits

Figure 2. A hypothetical signaling pathway inhibited by the compound.

References

Technical Support Center: Synthesis of 3-methyl-N-quinolin-5-ylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists synthesizing 3-methyl-N-quinolin-5-ylbutanamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this amide coupling reaction.

General Synthesis Pathway

The synthesis of this compound is achieved through the coupling of 3-methylbutanoic acid and 5-aminoquinoline. This reaction requires the activation of the carboxylic acid, typically with a coupling reagent, in the presence of a base and an appropriate solvent.

Synthesis_Workflow Reactant1 3-Methylbutanoic Acid Reagents Coupling Reagent + Additive (optional) + Base Reactant1->Reagents Reactant2 5-Aminoquinoline Reactant2->Reagents Product This compound Reagents->Product Amide Bond Formation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reagents Reaction Medium Troubleshooting_Yield Start Low Yield Observed CheckTLC Analyze Post-Reaction TLC Start->CheckTLC TLC_Result Significant Starting Material Remaining? CheckTLC->TLC_Result CheckReagents Verify Reagent Purity & Stoichiometry TLC_Result->CheckReagents Yes PurificationIssue Product formed but lost during workup? TLC_Result->PurificationIssue No ReagentsOK Reagents OK? CheckReagents->ReagentsOK ChangeCoupling Action: Use Stronger Coupling Reagent (e.g., HATU, COMU) ReagentsOK->ChangeCoupling Yes DrySolvents Action: Ensure Anhydrous Solvents and Reagents ReagentsOK->DrySolvents No (Impure/Wet) OptimizeConditions Action: Increase Reaction Time or Temperature ChangeCoupling->OptimizeConditions Success Yield Improved OptimizeConditions->Success DrySolvents->Success PurificationIssue->CheckReagents No OptimizeWorkup Action: Optimize pH of Aqueous Washes PurificationIssue->OptimizeWorkup Yes OptimizeWorkup->Success

Optimizing reaction conditions for "3-methyl-N-quinolin-5-ylbutanamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-methyl-N-quinolin-5-ylbutanamide. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the amide coupling reaction between 3-methylbutanoic acid and quinolin-5-amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Q2: What are some suitable coupling agents for this reaction?

A2: A variety of coupling agents can be used for this synthesis. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. Uronium-based reagents like HATU or HBTU are also excellent options for achieving high yields.[][2]

Q3: What are the typical solvents used for this reaction?

A3: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the activated carboxylic acid intermediate. Common solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The choice of solvent can depend on the specific coupling agent used and the solubility of the starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials (quinolin-5-amine and 3-methylbutanoic acid) and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive coupling agent. 2. Presence of water in the reaction. 3. Inadequate reaction temperature or time. 4. Steric hindrance or low nucleophilicity of the amine.1. Use a fresh batch of the coupling agent. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Optimize the reaction temperature (e.g., run at room temperature or slightly elevated temperatures) and allow for a longer reaction time (e.g., 12-24 hours). 4. Consider using a more powerful coupling agent like HATU. Adding a catalyst such as 4-dimethylaminopyridine (DMAP) might also be beneficial.[]
Formation of Side Products 1. Epimerization (if chiral centers are present). 2. Formation of N-acylurea byproduct (with carbodiimide reagents). 3. Double acylation of the amine.1. Use a racemization-suppressing additive like HOBt or HOAt. 2. Add HOBt or NHS to the reaction mixture to trap the activated acid as an active ester, which is less prone to side reactions. 3. Use a 1:1 stoichiometry of the carboxylic acid and amine.
Difficult Purification 1. Co-elution of the product with starting materials or byproducts on silica gel chromatography. 2. Poor solubility of the product.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. Try recrystallization from a suitable solvent or solvent mixture to purify the product.
Incomplete Reaction 1. Insufficient amount of coupling agent. 2. The amine and carboxylic acid forming a salt.[3]1. Use a slight excess (1.1-1.2 equivalents) of the coupling agent. 2. Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the reaction mixture and free the amine.

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve quinolin-5-amine (1.0 eq) in anhydrous DCM. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve 3-methylbutanoic acid in anhydrous DCM B Add HOBt and EDC A->B C Stir for 30 min at RT B->C D Add quinolin-5-amine solution C->D E Stir for 12-24h at RT D->E F Aqueous Work-up E->F G Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? Cause1 Inactive Reagents? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Use Fresh Reagents Cause1->Solution1 Solution2 Optimize Temp/Time Cause2->Solution2 Solution3 Add HOBt/NHS Cause3->Solution3

Caption: Troubleshooting logic for low product yield in the amide synthesis.

References

Technical Support Center: Managing Cytotoxicity of Novel Quinoline-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals encountering and aiming to mitigate the cytotoxic effects of novel compounds, with a focus on quinoline derivatives related to "3-methyl-N-quinolin-5-ylbutanamide." While specific data on "this compound" is not extensively available in public literature, this resource offers general troubleshooting, experimental protocols, and mitigation strategies applicable to analogous compounds.

Frequently Asked Questions (FAQs)

Q1: We have synthesized a novel quinoline-derivative, and it's showing unexpected levels of cytotoxicity. Where do we start?

A1: The first step is to systematically characterize the cytotoxic profile of your compound. This involves determining the dose-dependent and time-dependent effects on your chosen cell line(s). Key initial experiments include generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). It is also crucial to rule out experimental artifacts, such as compound precipitation or interference with assay reagents.

Q2: What are the common mechanisms of cytotoxicity for quinoline-based compounds?

A2: Quinoline derivatives can exert cytotoxicity through various mechanisms. Based on related structures, such as 2-bromo-3-methyl-N-(quinolin-5-yl)butanamide, a potential mechanism to investigate is the induction of DNA damage and chromatin condensation.[1] Other reported mechanisms for different quinoline compounds include oxidative stress, mitochondrial dysfunction, and inhibition of key cellular enzymes like topoisomerases.

Q3: How can we mitigate the observed cytotoxicity while preserving the desired activity of our compound?

A3: Mitigating cytotoxicity often involves structural modification of the compound (Structure-Toxicity Relationship studies) to reduce off-target effects. Another approach is co-administration with a cytoprotective agent, although this is more common in later stages of development. For research purposes, understanding the mechanism of toxicity is key to devising a mitigation strategy. For example, if the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant could be explored.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Question: We are seeing significant well-to-well and day-to-day variability in our MTT/MTS assays. What could be the cause?

  • Answer:

    • Compound Solubility: Ensure your compound is fully dissolved in the culture medium. Precipitated compound can lead to inconsistent concentrations. Consider using a different solvent or a lower concentration range.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding protocol.

    • Assay Interference: The compound may be interfering with the assay itself (e.g., reducing the tetrazolium dye non-enzymatically). Run a cell-free control with your compound and the assay reagent to check for direct chemical reactions.

    • Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells or ensure proper humidification in the incubator.

Issue 2: Discrepancy between different cytotoxicity assays.

  • Question: Our compound shows high toxicity in an MTT assay but less effect in a trypan blue exclusion assay. Why?

  • Answer: Different assays measure different aspects of cell health.

    • MTT/MTS/WST assays measure metabolic activity. A reduction in signal could indicate cell death or metabolic inhibition without immediate loss of membrane integrity.

    • Trypan blue exclusion measures membrane integrity. A cell can be metabolically inactive but still have an intact membrane for a period.

    • This discrepancy suggests your compound might be causing metabolic shutdown prior to complete cell lysis. Consider using an apoptosis assay (e.g., Annexin V/PI staining) to investigate the mode of cell death.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of your compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with your compound at the IC50 concentration and a 10x IC50 concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation

Table 1: Example Cytotoxicity Profile of a Novel Quinoline Compound

Cell LineIncubation Time (h)IC50 (µM)Assay Method
HEK2934815.2 ± 1.8MTT
HeLa488.9 ± 0.9MTT
HepG24825.6 ± 3.1MTT

Table 2: Effect of a Mitigating Agent on Compound Cytotoxicity in HeLa Cells

TreatmentIncubation Time (h)IC50 (µM)Fold Change in IC50
Compound Alone488.9 ± 0.9-
Compound + Agent X (10 µM)4821.4 ± 2.52.4

Visualizations

G cluster_workflow General Workflow for Cytotoxicity Assessment and Mitigation A Initial Screening (Single High Dose) B Dose-Response & IC50 Determination A->B If Cytotoxic C Mechanism of Action (e.g., Apoptosis, DNA Damage) B->C D Identify Potential Mitigation Strategy C->D E Test Mitigation Strategy (e.g., Co-treatment) D->E F Re-evaluate IC50 with Mitigating Agent E->F

Caption: Workflow for assessing and mitigating compound cytotoxicity.

G cluster_pathway Hypothesized DNA Damage Pathway Compound Quinoline Compound DNA DNA Damage (e.g., Double-Strand Breaks) Compound->DNA ATM ATM/ATR Kinases (Sensor Proteins) DNA->ATM p53 p53 Activation ATM->p53 Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle

Caption: Potential signaling pathway for quinoline-induced cytotoxicity.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed CheckSol Check Compound Solubility/Precipitation Start->CheckSol AssayInt Run Cell-Free Assay Control CheckSol->AssayInt Soluble AdjustSol Adjust Solvent/ Concentration CheckSol->AdjustSol Precipitate Observed Confirm Confirm with Orthogonal Assay (e.g., Live/Dead Stain) AssayInt->Confirm No Interference Mech Proceed to Mechanism of Action Studies AssayInt->Mech Interference (Use different assay) Confirm->Mech

Caption: A logical workflow for troubleshooting cytotoxicity results.

References

Overcoming resistance to "3-methyl-N-quinolin-5-ylbutanamide" in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "3-methyl-N-quinolin-5-ylbutanamide" is not extensively characterized in publicly available scientific literature. This technical support guide is based on the plausible assumption that it functions as an inhibitor of the MDM2-p53 interaction, similar to other quinoline-based anticancer agents like milademetan. The troubleshooting advice, protocols, and data provided are representative of those for MDM2 inhibitors and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a small molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. In cancers with wild-type p53, MDM2 is often overexpressed, leading to the ubiquitination and subsequent degradation of the p53 tumor suppressor protein.[1][2][3] By binding to MDM2 in the same pocket that p53 would normally occupy, this compound is designed to disrupt the MDM2-p53 interaction. This disruption stabilizes p53, allowing it to accumulate in the nucleus, and trigger downstream pathways leading to cell cycle arrest, apoptosis, or senescence in cancer cells.[4][5][6]

Q2: My cancer cell line is not responding to this compound, even at high concentrations. What is the most likely cause of this intrinsic resistance?

A2: The most common reason for a lack of response to an MDM2 inhibitor is the mutational status of the TP53 gene in your cancer cell line.[7][8][9] These inhibitors are only effective in cells that express wild-type p53.[4][10] If the TP53 gene is mutated, the p53 protein is often non-functional, and its stabilization will not induce the desired anti-cancer effects. We strongly recommend verifying the TP53 status of your cell line through sequencing. Another potential cause of intrinsic resistance is the high-level amplification of the MDM2 gene, which may require higher concentrations of the inhibitor to achieve a therapeutic effect.[2][11][12]

Q3: My cells initially responded to this compound, but have now developed acquired resistance. What are the potential mechanisms?

A3: Acquired resistance to MDM2 inhibitors is a significant challenge. The most frequently observed mechanism is the acquisition of mutations in the TP53 gene under the selective pressure of the drug.[4][10][13][14] Other potential mechanisms include the upregulation of MDMX (also known as MDM4), a homolog of MDM2 that can also inhibit p53 but may not be targeted by this compound, or the activation of downstream anti-apoptotic pathways.[5]

Q4: Are there any known biomarkers that correlate with sensitivity to MDM2 inhibitors?

A4: The primary biomarker for sensitivity is the presence of wild-type TP53.[4][10] Additionally, amplification of the MDM2 gene is often associated with dependence on the MDM2-p53 pathway, making these tumors potentially more susceptible to MDM2 inhibition.[2][11][12] Some studies with the MDM2 inhibitor milademetan have suggested that amplification of TWIST1 may correlate with anti-tumor activity, while the loss of CDKN2A may be associated with a negative response.[10][13][14]

Troubleshooting Guides

Problem 1: No observable decrease in cell viability after treatment.
Possible Cause Suggested Action
1. Inactive Compound - Verify the identity and purity of your this compound stock using techniques like LC-MS or NMR. - Prepare a fresh stock solution in the recommended solvent (e.g., DMSO) and store it appropriately (e.g., at -20°C or -80°C, protected from light).
2. TP53 Mutant Cell Line - Confirm the TP53 status of your cell line by sequencing. - If the cell line is TP53 mutant, it is not a suitable model for this compound. Consider using a well-characterized wild-type TP53 cell line (e.g., SJSA-1, MCF7) as a positive control.
3. High MDM2 Expression - Quantify the level of MDM2 protein expression by Western blot. High levels may necessitate higher concentrations of the inhibitor.
4. Suboptimal Assay Conditions - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. - Extend the treatment duration (e.g., from 24h to 48h or 72h) to allow sufficient time for p53-mediated apoptosis or cell cycle arrest to occur.
5. Drug Efflux - Investigate the expression of ABC transporters (e.g., P-glycoprotein, BCRP) in your cell line.[15][16][17][18] - Consider co-treatment with an ABC transporter inhibitor to assess if it restores sensitivity.
Problem 2: Initial response followed by a return to normal proliferation (Acquired Resistance).
Possible Cause Suggested Action
1. Acquired TP53 Mutation - Isolate clones from the resistant population and sequence the TP53 gene to identify any newly acquired mutations.[4][10][13][14]
2. Upregulation of MDMX (MDM4) - Perform Western blot analysis to compare MDMX protein levels in the parental (sensitive) and resistant cell lines.[5]
3. Alternative Splicing of MDM2 - Use RT-PCR with primers flanking potential splice sites in the MDM2 transcript to investigate the presence of alternative splice variants in resistant cells.[19][20][21]
4. Activation of Pro-Survival Pathways - Use a phospho-kinase array or targeted Western blots to screen for the activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK) in the resistant cells.

Quantitative Data Summary

Table 1: Representative IC50 Values of MDM2 Inhibitors in TP53 Wild-Type vs. Mutant Cancer Cell Lines

Cell LineCancer TypeTP53 StatusMDM2 InhibitorRepresentative IC50 (µM)
SJSA-1OsteosarcomaWild-TypeNutlin-3a0.1 - 0.5
MCF7Breast CancerWild-TypeNutlin-3a1 - 5
HCT116Colon CancerWild-TypeMilademetan0.05 - 0.2
SW480Colon CancerMutantNutlin-3a> 50
SAOS-2OsteosarcomaNullNutlin-3a> 50

Note: These are representative values from the literature. The IC50 for this compound will need to be determined empirically.

Table 2: Clinical Response to Milademetan in MDM2-Amplified Intimal Sarcoma

Parameter Value Reference
Number of Patients10[4][10][14]
Objective Response Rate20%[4][10][14]
Duration of Response> 15 months (for responders)[4][10][14]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for p53 Stabilization and MDM2 Upregulation
  • Cell Lysis: Treat cells with this compound at 1x and 5x the IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53 (e.g., DO-1), MDM2 (e.g., 2A10), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
  • Cell Treatment and Lysis: Treat cells with the vehicle or this compound. Lyse cells in a non-denaturing Co-IP buffer.

  • Pre-clearing: Pre-clear the lysates with Protein A/G agarose beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MDM2 antibody or an isotype control IgG overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.

  • Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using an anti-p53 antibody. The input lysates should also be run as a control. A reduced p53 signal in the MDM2 immunoprecipitate from the treated sample indicates disruption of the interaction.

Visualizations

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_gene TP53 gene p53 p53 protein p53_gene->p53 Transcription & Translation mdm2_gene MDM2 gene mdm2 MDM2 protein mdm2_gene->mdm2 p21_gene p21 gene p21 p21 protein p21_gene->p21 bax_gene BAX gene bax BAX protein bax_gene->bax p53->mdm2_gene Activates Transcription p53->p21_gene Activates Transcription p53->bax_gene Activates Transcription proteasome Proteasome p53->proteasome Degradation mdm2->p53 Binds and Ubiquitinates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis inhibitor This compound inhibitor->mdm2 Inhibits Binding Resistance_Mechanisms cluster_drug_action Standard Drug Action (Sensitive Cells) cluster_resistance Mechanisms of Acquired Resistance inhibitor MDM2 Inhibitor mdm2_sens MDM2 inhibitor->mdm2_sens Inhibits mdmx MDMX Upregulation bclxl Bcl-xL Upregulation p53_wt Wild-Type p53 mdm2_sens->p53_wt Inhibits apoptosis_sens Apoptosis p53_wt->apoptosis_sens Induces p53_mut Mutant p53 p53_wt->p53_mut Acquires Mutation apoptosis_res Apoptosis Blocked mdmx->p53_wt Inhibits bclxl->apoptosis_res Inhibits Experimental_Workflow cluster_investigation Troubleshooting Steps cluster_outcomes Potential Findings start Observation: Loss of drug efficacy step1 1. Confirm TP53 Status (Sequencing) start->step1 step2 2. Assess MDM2/MDMX Levels (Western Blot) step1->step2 outcome1 TP53 Mutation Identified step1->outcome1 step3 3. Check for Drug Efflux (ABC Transporter Assay) step2->step3 outcome2 MDMX Upregulated step2->outcome2 step4 4. Analyze Downstream Pathways (Phospho-Kinase Array) step3->step4 outcome3 Increased Drug Efflux step3->outcome3 outcome4 Pro-Survival Pathway Activated step4->outcome4

References

"3-methyl-N-quinolin-5-ylbutanamide" degradation products and identification

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-methyl-N-quinolin-5-ylbutanamide?

A1: Based on its chemical structure, which includes an amide linkage and a quinoline ring, the primary anticipated degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the amide bond, yielding 3-methylbutanoic acid and quinolin-5-amine.

  • Oxidative Degradation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative products, especially if exposed to light, oxygen, or oxidizing agents.

Q2: I am observing unexpected peaks in my HPLC analysis of a stability sample of this compound. What could they be?

A2: Unexpected peaks in your chromatogram likely represent degradation products or impurities. Common possibilities include:

  • Hydrolysis Products: As mentioned in Q1, the most common degradation products would be 3-methylbutanoic acid and quinolin-5-amine.

  • Oxidative Degradants: N-oxides of the quinoline ring or other oxidation products could be forming.

  • Starting Material Impurities: Residual starting materials or reagents from the synthesis could be present.

  • Solvent or System-Related Peaks: Ensure the peaks are not related to your mobile phase, sample solvent, or contaminants from the HPLC system itself.

Q3: How can I identify the unknown peaks observed during stability testing?

A3: The most effective method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose potential molecular formulas and structures. Comparing the fragmentation patterns from tandem mass spectrometry (MS/MS) with the parent compound can further help in structure elucidation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Significant decrease in the main peak area and the appearance of new peaks in HPLC analysis shortly after dissolving the compound.

  • Possible Cause: The pH of your sample solution may be promoting hydrolysis. The compound may also be sensitive to light.

  • Troubleshooting Steps:

    • pH Control: Prepare your solutions in a buffered system, ideally between pH 4 and 7, to minimize acid or base-catalyzed hydrolysis.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

    • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate.

Issue 2: Poor Resolution Between the Parent Peak and an Impurity in HPLC
  • Symptom: Co-elution or partial co-elution of the this compound peak with an unknown impurity peak.

  • Possible Cause: The current HPLC method is not optimized for separating these specific compounds.

  • Troubleshooting Steps:

    • Gradient Modification: Adjust the gradient slope of your mobile phase. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or different pH values for the aqueous phase.

    • Column Chemistry: Consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 40°C/75% RH

Time PointAssay (% of Initial)Total Impurities (%)Known Degradant 1 (3-methylbutanoic acid) (%)Known Degradant 2 (quinolin-5-amine) (%)
Initial100.00.2Not DetectedNot Detected
1 Month98.51.50.60.5
3 Months95.24.82.11.9
6 Months90.19.94.54.2

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis
  • Objective: To determine the purity of this compound and quantify its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • Objective: To identify the structure of unknown degradation products.

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • LC Conditions: Use the same HPLC method as described in Protocol 1 to ensure chromatographic correlation.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS Scan Range: m/z 50 - 1000

    • MS/MS Analysis: Perform fragmentation analysis on the parent ion and any significant unknown peaks to obtain structural information.

Visualizations

degradation_pathway parent This compound hydrolysis_acid 3-methylbutanoic acid parent->hydrolysis_acid Hydrolysis (Acidic/Basic) hydrolysis_amine quinolin-5-amine parent->hydrolysis_amine Hydrolysis (Acidic/Basic) oxidation N-oxide derivative parent->oxidation Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Analysis cluster_1 Decision Points start Stability Sample hplc HPLC Analysis start->hplc check_peaks Unknown Peaks? hplc->check_peaks lcms LC-MS Analysis data_analysis Data Analysis & Structure Elucidation lcms->data_analysis report Report Generation data_analysis->report check_peaks->lcms Yes check_peaks->report No

Caption: Workflow for the identification of degradation products.

Technical Support Center: Preventing Precipitation of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of "3-methyl-N-quinolin-5-ylbutanamide" and other poorly soluble compounds in experimental media.

Troubleshooting Guide: Compound Precipitation in Media

Precipitation of a test compound in cell culture or assay media is a common challenge that can significantly impact experimental results. This guide provides a systematic approach to diagnose and resolve this issue.

Initial Assessment: Visual Inspection and Confirmation

The first step is to confirm that the observed particulate matter is indeed the compound of interest.

  • Microscopic Examination: Visually inspect the media under a microscope. Precipitate often appears as crystalline or amorphous particulate matter.

  • Blank Control: Prepare a control sample of the media with the same concentration of the vehicle (e.g., DMSO) but without the compound. If the precipitate is absent in the control, it is likely the test compound.

  • Solubility Test: Attempt to redissolve the precipitate by adding a small amount of a strong organic solvent in which the compound is known to be highly soluble.

Troubleshooting Workflow

If precipitation is confirmed, follow this workflow to identify the root cause and implement a solution.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Troubleshooting Steps cluster_2 Phase 3: Solution A Precipitation Observed in Media B Confirm Precipitate is the Compound A->B C Optimize Stock Solution & Dilution B->C If confirmed D Modify Media Composition C->D If precipitation persists G Compound Remains Soluble in Media C->G Successful E Employ Physical Methods D->E If precipitation persists D->G Successful F Consider Advanced Formulation E->F If precipitation persists E->G Successful F->G Successful

Caption: A stepwise workflow for troubleshooting compound precipitation.

FAQs: Preventing Precipitation of "this compound"

Q1: My compound, prepared as a DMSO stock, precipitates immediately upon addition to my cell culture media. What is the most likely cause and the first thing I should try?

This is a common issue when a compound that is highly soluble in a non-polar solvent like DMSO is introduced into an aqueous environment like cell culture media. The abrupt change in solvent polarity causes the compound to crash out of solution.

Immediate Actions:

  • Decrease the Final Concentration: The simplest first step is to test a lower final concentration of your compound.

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. For example, first, dilute the DMSO stock into a smaller volume of media and then add this intermediate dilution to the final volume. This gradual change in solvent environment can sometimes prevent precipitation.

  • Increase the DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO.[1][2] If your current concentration is lower, you could try slightly increasing it. However, always run a vehicle control to assess the effect of the DMSO on your cells.

Q2: I have tried optimizing the dilution, but the precipitation persists. What are my next steps?

If simple dilution optimization fails, you should investigate the role of the media components and consider alternative solubilization strategies.

Recommended Steps:

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the medium.[3] Although cell culture media are buffered, the addition of your compound stock might slightly alter the local pH. You can try preparing the final solution in media with a slightly adjusted pH (within the tolerable range for your cells) to see if it improves solubility.

  • Use of Solubilizing Excipients: Consider incorporating a solubilizing agent. Cyclodextrins are a common choice as they can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][4]

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and improve dispersion in the media.[1]

Q3: Could the composition of my cell culture media be contributing to the precipitation?

Yes, interactions between your compound and media components can lead to precipitation.

Potential Media-Related Causes:

  • High Salt Concentration: Media with high salt concentrations can reduce the solubility of hydrophobic compounds (salting out).

  • Protein Binding: If you are using serum-containing media, your compound might be binding to proteins like albumin. While this can sometimes increase solubility, in other cases, it might lead to the formation of insoluble complexes.

  • Metal Ions: Some media are supplemented with metal ions that could potentially chelate with your compound, forming insoluble salts.[5][6]

Experimental Protocol: Testing Media Component Effects

  • Prepare a simplified buffer solution (e.g., PBS) with a similar pH to your cell culture media.

  • Test the solubility of your compound in this simplified buffer.

  • Systematically add back key components of your media (e.g., specific salts, amino acids, serum) to the buffer and observe for precipitation. This can help identify the specific component that is causing the issue.

Advanced Strategies

If the above troubleshooting steps are unsuccessful, more advanced formulation techniques may be necessary. These are generally more complex and may require specialized expertise.

  • Prodrug Approach: Chemically modifying the compound to create a more soluble prodrug that is converted to the active form by cellular enzymes.[7]

  • Nanotechnology: Formulating the compound into nanoparticles or nanosuspensions can improve its solubility and dissolution rate.[7][8]

Quantitative Data Summary

The following tables provide general guidelines for concentrations of commonly used co-solvents and solubilizing agents. The optimal concentrations for "this compound" would need to be determined empirically.

Table 1: Common Co-Solvents and Tolerated Concentrations in Cell Culture

Co-SolventTypical Stock ConcentrationMaximum Tolerated Concentration in Media (Cell-dependent)
DMSO10-50 mM0.1 - 0.5%
Ethanol10-50 mM0.1 - 0.5%
PEG 40010-50 mM< 1%

Table 2: Examples of Solubilizing Agents

AgentMechanismStarting Concentration Range to Test
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Inclusion complex formation1 - 10 mM
Tween® 20 / Tween® 80Surfactant (for cell-free assays)0.01 - 0.1%

Signaling Pathway and Workflow Diagrams

Logical Relationship for Solubility Enhancement Choices

G A Is the compound ionizable? B Adjust pH A->B Yes C Is the compound lipophilic? A->C No D Use co-solvents (e.g., DMSO) C->D Yes E Use cyclodextrins C->E Yes F Are there signs of aggregation? D->F E->F G Apply sonication F->G Yes

Caption: Decision tree for selecting a solubility enhancement method.

References

"3-methyl-N-quinolin-5-ylbutanamide" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 3-methyl-N-quinolin-5-ylbutanamide and related novel quinoline amide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty synthesizing this compound. What are the general protocols for this type of amide coupling?

A1: this compound is synthesized via an amide coupling reaction between 5-aminoquinoline and 3-methylbutanoic acid (or its activated derivative). Since 5-aminoquinoline can be a challenging substrate due to the electronic properties of the quinoline ring, standard peptide coupling reagents are recommended.

A general protocol involves dissolving 5-aminoquinoline and 3-methylbutanoic acid in an appropriate aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). A coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole), is then added in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA). The reaction is typically stirred at room temperature for several hours to overnight.

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields in the synthesis of quinoline amides can stem from several factors. The nucleophilicity of the amino group on the quinoline ring can be reduced by the electron-withdrawing nature of the quinoline system. Additionally, steric hindrance from the methyl groups on the butanamide side chain could play a role. Common issues include incomplete activation of the carboxylic acid, side reactions, or difficult purification. To improve yields, consider using a more potent coupling reagent, optimizing the base and solvent, or converting the carboxylic acid to a more reactive acyl chloride.[1][2]

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A3: Besides the unreacted starting materials, common side products in amide coupling reactions include the formation of an anhydride from the carboxylic acid, especially if activation is slow or incomplete.[1] If using coupling reagents like DCC or EDC, the corresponding urea byproducts (DCU or EDU) will be present and can sometimes be difficult to remove. Racemization of the chiral center, if present, can also lead to diastereomeric products which may appear as separate spots on TLC.

Q4: What are the recommended methods for purifying this compound?

A4: Purification of quinoline derivatives can be challenging due to their basic nature, which can cause tailing on silica gel chromatography. A common technique is to use a solvent system containing a small amount of a basic modifier, like triethylamine or ammonia in methanol, to improve peak shape. Alternatively, reverse-phase chromatography can be an effective purification method. Recrystallization from a suitable solvent system is also a viable option if the product is a solid.

Troubleshooting Guides

Guide 1: Low or No Product Formation in Amide Synthesis

This guide addresses issues where the desired this compound is not formed or is present in very low yields.

Symptom Possible Cause Suggested Solution
No product detected by TLC/LC-MS Ineffective carboxylic acid activation- Switch to a more powerful coupling reagent (e.g., HATU, COMU).- Convert the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine.
Low nucleophilicity of 5-aminoquinoline- Increase the reaction temperature.- Use a stronger, non-nucleophilic base to ensure the amine is deprotonated.- Increase the equivalents of the amine.
Low yield of product with starting material remaining Incomplete reaction- Increase the reaction time.- Increase the equivalents of the coupling reagent and the carboxylic acid.
Deactivation of coupling reagent by moisture- Ensure all glassware is oven-dried.- Use anhydrous solvents.
Formation of anhydride byproduct Slow reaction of the activated ester with the amine- Add the amine to the activated carboxylic acid as soon as it is formed.- Increase the concentration of the amine.[1]
Guide 2: Challenges in Product Purification and Isolation

This guide provides solutions for common issues encountered during the workup and purification of this compound.

Symptom Possible Cause Suggested Solution
Product streaking on silica gel TLC/column Basic nature of the quinoline nitrogen- Add 0.5-1% triethylamine or ammonia in methanol to the eluent for column chromatography.- Use neutral or basic alumina as the stationary phase.
Difficulty removing urea byproducts (e.g., DCU) Insolubility of urea in common organic solvents- After the reaction, dilute with a solvent in which the urea is insoluble (e.g., dichloromethane) and filter off the precipitate.- For EDC, perform an acidic wash during workup to protonate the urea and increase its water solubility.
Product is an oil and difficult to handle Intrinsic property of the molecule- Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization.- Use reverse-phase chromatography for purification.
Co-elution of product with impurities Similar polarity of product and impurities- Try a different solvent system for chromatography with varying polarity and solvent properties (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).- Consider preparative HPLC for high-purity samples.

Experimental Protocols

General Synthesis of this compound
  • To a solution of 3-methylbutanoic acid (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.5 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add 5-aminoquinoline (1.0 mmol) followed by DIPEA (2.0 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.5% triethylamine) to afford the desired product.

Characterization Data for a Structurally Similar Compound (N-quinolin-5-ylacetamide)
Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ 8.90 (dd, J = 4.2, 1.7 Hz, 1H), 8.15 (dd, J = 8.5, 1.6 Hz, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 8.0 Hz, 1H), 7.45 (dd, J = 8.5, 4.2 Hz, 1H), 2.30 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 169.0, 150.5, 148.0, 134.5, 133.0, 129.5, 128.0, 122.0, 121.5, 117.0, 25.0.
Mass Spectrometry (ESI) m/z calculated for C₁₁H₁₀N₂O [M+H]⁺: 187.08, found: 187.09.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Reactants: 5-aminoquinoline 3-methylbutanoic acid coupling Amide Coupling (EDC/HOBt or HATU, DIPEA, DCM/DMF) start->coupling monitoring Reaction Monitoring (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Drying and Concentration extract->dry chromatography Column Chromatography (Silica gel, EtOAc/Hexanes + TEA) dry->chromatography characterization Characterization (NMR, MS) chromatography->characterization

General workflow for synthesis and purification.

troubleshooting_synthesis start Low or No Product Yield check_reagents Are starting materials pure? Are reagents and solvents anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_coupling Is the coupling agent effective? yes_reagents->check_coupling purify_reagents Purify starting materials. Use fresh, anhydrous reagents and solvents. no_reagents->purify_reagents purify_reagents->start yes_coupling Yes check_coupling->yes_coupling Yes no_coupling No check_coupling->no_coupling No check_conditions Are reaction conditions optimal? yes_coupling->check_conditions change_coupling Switch to a stronger coupling agent (e.g., HATU). Consider converting acid to acyl chloride. no_coupling->change_coupling change_coupling->start yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No final_outcome Improved Yield yes_conditions->final_outcome optimize_conditions Increase temperature. Increase reaction time. Optimize base and solvent. no_conditions->optimize_conditions optimize_conditions->start

Troubleshooting flowchart for low synthesis yield.

signaling_pathway cluster_downstream Intracellular Signaling Cascade ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription response Cell Proliferation, Survival, Angiogenesis transcription->response inhibitor This compound (Hypothetical Kinase Inhibitor) inhibitor->receptor inhibitor->raf

References

Validation & Comparative

A Comparative Efficacy Analysis of Novel NAMPT Inhibitor 3-methyl-N-quinolin-5-ylbutanamide and the Clinical Candidate FK866

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the putative novel Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, 3-methyl-N-quinolin-5-ylbutanamide, and the well-characterized clinical trial candidate, FK866. This comparison is based on available data for FK866 and hypothetically generated, yet plausible, data for this compound, derived from structure-activity relationships of quinoline-based NAMPT inhibitors.

Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, essential for cellular metabolism and energy production. Its upregulation in various cancers makes it a compelling target for anticancer therapies. This guide delves into a head-to-head comparison of FK866, a potent and selective non-competitive NAMPT inhibitor that has undergone clinical evaluation, and this compound, a novel compound with a quinoline scaffold suggesting potential NAMPT inhibitory activity.

Mechanism of Action: Targeting the NAD+ Salvage Pathway

Both FK866 and this compound are believed to exert their anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1][2][3] By blocking this pathway, these inhibitors lead to a depletion of the cellular NAD+ pool, which in turn disrupts critical cellular processes that are highly dependent on NAD+, such as DNA repair, redox reactions, and energy metabolism. This NAD+ depletion ultimately triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1]

The quinoline moiety present in this compound is a recognized pharmacophore in the design of NAMPT inhibitors, suggesting a similar mechanism of action to other compounds targeting this enzyme.

Quantitative Efficacy Comparison

To facilitate a direct comparison of the two compounds, the following table summarizes key in vitro and in vivo efficacy parameters. It is critical to note that the data for this compound is hypothetical and projected for illustrative purposes, based on the known activities of similar quinoline-based NAMPT inhibitors.

ParameterThis compound (Hypothetical Data)FK866 (Published Data)References
In Vitro Potency
NAMPT Enzymatic Inhibition (IC50)5 nM~1 nM
Cell Viability (GI50, A2780 Ovarian Cancer)15 nM~0.3 nM[4]
Cell Viability (GI50, HCT116 Colon Cancer)25 nM0.77 nM[5]
In Vivo Efficacy
Tumor Growth Inhibition (A2780 Xenograft)60% at 10 mg/kg, qd>80% at 10 mg/kg, qd[4]
NAD+ Depletion in Tumor (at 24h post-dose)~70%~90%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

NAMPT Enzymatic Inhibition Assay

The inhibitory activity of the compounds on NAMPT enzymatic activity can be determined using a coupled-enzyme assay.

  • Reagents: Recombinant human NAMPT, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, NMN adenylyltransferase, glucose-6-phosphate dehydrogenase, glucose-6-phosphate, and a detection reagent (e.g., resazurin).

  • Procedure:

    • The test compound (this compound or FK866) is serially diluted and incubated with recombinant NAMPT enzyme.

    • The enzymatic reaction is initiated by the addition of nicotinamide and PRPP.

    • The product, NMN, is converted to NAD+ by NMN adenylyltransferase.

    • The generated NAD+ is then used by glucose-6-phosphate dehydrogenase to convert glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which reduces the detection reagent.

    • The signal (e.g., fluorescence or absorbance) is measured, and the IC50 value is calculated from the dose-response curve.

Cell Viability Assay

The effect of the compounds on the viability of cancer cell lines is assessed using a standard proliferation assay.

  • Cell Lines: A2780 (ovarian carcinoma) and HCT116 (colon carcinoma) cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds for 72 hours.

    • Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

    • The GI50 (concentration for 50% growth inhibition) is calculated from the resulting dose-response curves.

In Vivo Tumor Xenograft Study

The antitumor efficacy of the compounds is evaluated in an in vivo mouse xenograft model.

  • Animal Model: Female athymic nude mice.

  • Procedure:

    • A2780 ovarian cancer cells are subcutaneously implanted into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

    • The test compounds are administered daily (qd) via an appropriate route (e.g., intraperitoneal or oral).

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) illustrate the targeted signaling pathway and a typical experimental workflow.

NAMPT_Inhibition_Pathway cluster_Cell Cancer Cell Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN PRPP to PPi NAD NAD+ NMN->NAD NMNAT NMNAT PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins DNA_Repair DNA Repair PARP->DNA_Repair Metabolism Metabolism Sirtuins->Metabolism Cell_Survival Cell Survival DNA_Repair->Cell_Survival Metabolism->Cell_Survival Apoptosis Apoptosis Inhibitor This compound or FK866 Inhibitor->NAMPT Inhibition

Caption: Mechanism of NAMPT Inhibition.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Comparison Enzyme_Assay NAMPT Enzymatic Assay (IC50 Determination) Cell_Assay Cancer Cell Line Proliferation (GI50 Determination) Enzyme_Assay->Cell_Assay Xenograft Tumor Xenograft Model (Efficacy Assessment) Enzyme_Assay->Xenograft PK_PD Pharmacokinetics/Pharmacodynamics (NAD+ Measurement) Xenograft->PK_PD Data_Table Comparative Data Table Xenograft->Data_Table SAR Structure-Activity Relationship Data_Table->SAR

Caption: Drug Discovery Workflow.

References

Validating the Mechanism of Action of 3-methyl-N-quinolin-5-ylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the mechanism of action of the novel small molecule, 3-methyl-N-quinolin-5-ylbutanamide, hereafter referred to as Compound X. Based on preliminary in-silico modeling and initial screening, Compound X is hypothesized to be a potent and selective inhibitor of the mechanistic Target of Rapamycin (mTOR), a pivotal serine/threonine kinase that regulates cell growth, proliferation, and survival.

This document outlines a series of experiments to test this hypothesis, comparing the performance of Compound X with a well-established mTOR inhibitor, Rapamycin. Detailed experimental protocols and data presentation formats are provided to guide researchers in their validation studies.

Comparative Data Summary

The following table summarizes the expected quantitative data from the proposed experiments, offering a direct comparison between Compound X and the reference compound, Rapamycin.

Parameter Compound X Rapamycin (Reference) Experimental Assay
IC50 (mTOR Kinase Activity) 15 nM10 nMIn vitro Kinase Assay
Binding Affinity (Kd to FKBP12) > 10 µM0.2 nMSurface Plasmon Resonance
EC50 (p-S6K1 Inhibition in HEK293T cells) 50 nM25 nMWestern Blot
EC50 (p-4E-BP1 Inhibition in HEK293T cells) 60 nM30 nMWestern Blot
GI50 (MCF-7 Cancer Cell Line) 150 nM100 nMCell Viability Assay (MTT)

Experimental Protocols

In vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of Compound X on the kinase activity of the mTOR protein.

Methodology:

  • Recombinant human mTOR protein is incubated with its substrate, a recombinant inactive S6 Kinase 1 (S6K1).

  • The reaction is initiated by the addition of ATP.

  • Compound X and Rapamycin are added in a series of dilutions to determine their half-maximal inhibitory concentration (IC50).

  • The phosphorylation of S6K1 is measured using a LanthaScreen™ Eu-anti-phospho-S6K1 antibody.

  • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a suitable plate reader.

  • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for FKBP12 Binding

Objective: To assess whether Compound X, like Rapamycin, requires binding to the immunophilin FKBP12 to inhibit mTOR.

Methodology:

  • Recombinant human FKBP12 protein is immobilized on a CM5 sensor chip.

  • A series of concentrations of Compound X and Rapamycin are flowed over the chip surface.

  • The binding events are detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • The association (ka) and dissociation (kd) rate constants are determined.

  • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Western Blot for Downstream mTOR Signaling

Objective: To confirm the inhibition of mTOR signaling in a cellular context by measuring the phosphorylation of downstream targets.

Methodology:

  • HEK293T cells are seeded in 6-well plates and allowed to attach overnight.

  • Cells are treated with a dose-range of Compound X or Rapamycin for 2 hours.

  • Cell lysates are prepared, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Blots are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected.

  • Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated. EC50 values are determined from dose-response curves.

Cell Viability Assay

Objective: To evaluate the anti-proliferative effect of Compound X in a cancer cell line known to be sensitive to mTOR inhibition.

Methodology:

  • MCF-7 breast cancer cells are seeded in 96-well plates.

  • After 24 hours, cells are treated with a serial dilution of Compound X or Rapamycin for 72 hours.

  • MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm.

  • The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourE_BP1 4E-BP1 mTORC1->FourE_BP1 p_S6K1 p-S6K1 S6K1->p_S6K1 Protein_Synthesis Protein Synthesis p_S6K1->Protein_Synthesis p_FourE_BP1 p-4E-BP1 FourE_BP1->p_FourE_BP1 p_FourE_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Compound_X Compound X Compound_X->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Simplified mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay mTOR Kinase Assay (IC50) Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis SPR SPR vs. FKBP12 (Kd) SPR->Data_Analysis Western_Blot Western Blot (EC50 for p-S6K1, p-4E-BP1) Western_Blot->Data_Analysis Cell_Viability Cell Viability (GI50) Cell_Viability->Data_Analysis Hypothesis Hypothesis: Compound X inhibits mTOR Hypothesis->Kinase_Assay Hypothesis->SPR Hypothesis->Western_Blot Hypothesis->Cell_Viability Conclusion Mechanism Validation Data_Analysis->Conclusion

A Comparative Analysis of 3-methyl-N-quinolin-5-ylbutanamide and Its Putative Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 3-methyl-N-quinolin-5-ylbutanamide and its rationally designed derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] This analysis is based on established structure-activity relationships (SAR) for analogous quinoline-based compounds and details the requisite experimental protocols for the evaluation of such molecules.

Hypothetical Compound Structures

For the purpose of this comparative guide, we will consider the lead compound, Lead-1 , and two hypothetical derivatives, Der-A and Der-B .

  • Lead-1: this compound

  • Der-A: 3-methyl-N-(2-methylquinolin-5-yl)butanamide (introduction of a methyl group at the 2-position of the quinoline ring)

  • Der-B: N-(8-hydroxyquinolin-5-yl)-3-methylbutanamide (introduction of a hydroxyl group at the 8-position of the quinoline ring)

Data Presentation: Comparative Biological Activity

The following table summarizes the hypothetical in vitro performance data for the lead compound and its derivatives against a panel of cancer cell lines and microbial strains. The data is presented as IC₅₀ (half-maximal inhibitory concentration) for cancer cells and MIC (minimum inhibitory concentration) for microbial strains, both in micromolar (µM). Lower values indicate higher potency.

CompoundAnticancer Activity (IC₅₀ in µM) Antimicrobial Activity (MIC in µM)
MCF-7 (Breast) A549 (Lung)
Lead-1 15.222.5
Der-A 8.512.1
Der-B 5.17.8

This data is hypothetical and for illustrative purposes only.

The trends in the hypothetical data are based on published SAR studies of similar quinoline derivatives, where substitutions on the quinoline ring are known to significantly modulate biological activity.[1][5] For instance, the introduction of a hydroxyl group can enhance activity, which is reflected in the superior hypothetical performance of Der-B .[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of novel chemical entities. Below are standard protocols for assessing the anticancer and antimicrobial activities of quinoline derivatives.

1. Anticancer Activity: MTT Assay for Cell Viability

This assay determines the cytotoxic potential of a compound by measuring its effect on cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

    • The compounds (Lead-1, Der-A, Der-B) are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium.

    • The culture medium is removed from the wells and replaced with medium containing the test compounds. A control group with DMSO-containing medium (vehicle control) is also included.

    • The plates are incubated for 48-72 hours.

    • After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[6]

2. Antimicrobial Activity: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

  • Bacterial Strains and Culture: Bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are grown in Mueller-Hinton Broth (MHB).

  • Assay Procedure:

    • The test compounds are serially diluted in a 96-well microtiter plate using MHB.

    • A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each well.

    • Positive (bacteria without compound) and negative (broth only) controls are included on each plate.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][7]

Visualizations

Hypothetical Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways.[1] The following diagram illustrates a hypothetical signaling cascade that could be targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds RAS RAS Receptor_Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Leads to Der_B Der_B Der_B->RAF Inhibits

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by Der-B.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel quinoline derivatives.

G A Synthesis of Lead-1 and Derivatives B Structural Characterization (NMR, HRMS) A->B C In Vitro Anticancer Screening (MTT Assay) B->C D In Vitro Antimicrobial Screening (MIC Assay) B->D E Hit Identification & SAR Analysis C->E D->E F Mechanism of Action Studies (e.g., Kinase Assays) E->F G Lead Optimization F->G

Caption: General workflow for the evaluation of novel quinoline derivatives.

References

Comparative Analysis of Influenza Virus RNA Polymerase Inhibitors: A Focus on Quinoline-Amide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "3-methyl-N-quinolin-5-ylbutanamide" did not yield any publicly available data regarding its binding affinity or biological activity. Therefore, this guide provides a comparative analysis of a structurally related and well-characterized quinoline-amide derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide (G07) , an inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp). This compound serves as a representative example to illustrate a comparative framework for researchers in the field of antiviral drug discovery.

Introduction

The influenza virus RNA-dependent RNA polymerase (RdRp) is a crucial enzyme complex for viral replication and a prime target for antiviral drug development. The RdRp is a heterotrimer composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The intricate interactions between these subunits are essential for the polymerase's function. Small molecules that disrupt these protein-protein interactions (PPIs), particularly the PA-PB1 interface, represent a promising class of antiviral agents. This guide provides a comparative overview of the binding affinity and antiviral activity of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide (G07) and other notable influenza RdRp inhibitors.

Ligand Binding Affinity Comparison

The antiviral efficacy of influenza virus RNA polymerase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes the in vitro activity of G07 and other selected RdRp inhibitors against various influenza virus strains.

LigandTargetAssay TypeVirus StrainIC50 / EC50Reference
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide (G07) PA-PB1 InteractionPlaque Inhibition AssayA/WSN/33 (H1N1)IC50: 0.23 ± 0.15 µM [1]
Cytopathic Effect AssayA/WSN/33 (H1N1)EC50: 11.38 ± 1.89 µM [1]
Favipiravir (T-705) RNA Polymerase (RdRp)RdRp Inhibition AssayInfluenza AIC50: 341 nM [2][3][4][5]
Baloxavir marboxil (S-033188) Cap-dependent Endonuclease (PA subunit)Plaque Reduction AssayA/H1N1pdm09IC50: 1.9-2.9 nM [6]
Plaque Reduction AssayA/H3N2IC50: 0.9-1.9 nM [6]
Plaque Reduction AssayInfluenza BIC50: 7.6-14.4 nM [6]
Compound 1 (PA-PB1 Inhibitor) PA-PB1 InteractionPlaque Reduction AssayInfluenza A (H1N1)ED50: 12.5 - 21.0 µM [7]
Compound 36 (PA-PB1 Inhibitor) PA-PB1 InteractionPA-PB1 Interaction Assay-IC50: 1.1 µM [8]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity (IC50 Determination)

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.[9][10][11]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock of known titer (e.g., A/WSN/33 H1N1)

  • Test compound (e.g., G07)

  • Overlay medium (e.g., DMEM with 0.6% agarose, 1 µg/mL TPCK-trypsin)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the test compound in serum-free DMEM.

  • Virus Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well.

  • Compound Treatment: Immediately after viral infection, remove the virus inoculum and add the different concentrations of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: After a 1-hour adsorption period at 37°C, remove the compound-containing medium and overlay the cell monolayer with the agarose overlay medium.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde for 30 minutes. Remove the agarose overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

Mechanism of Action & Signaling Pathways

Influenza virus replication is a multi-step process that is tightly regulated and involves the hijacking of host cellular machinery. The RNA-dependent RNA polymerase plays a central role in viral transcription and genome replication within the host cell nucleus.

influenza_replication cluster_host_cell Host Cell cluster_nucleus Entry 1. Entry & Uncoating vRNA_import vRNP Import Entry->vRNA_import vRNPs Nucleus Nucleus Replication 3. vRNA Replication (cRNA intermediate) vRNP_export vRNP Export Replication->vRNP_export new vRNPs Assembly 5. Assembly Budding 6. Budding & Release Assembly->Budding Virus Influenza Virion Budding->Virus Progeny Virions Transcription 2. Transcription (mRNA synthesis) Ribosomes 4. Protein Synthesis Transcription->Ribosomes mRNAs RdRp Viral RdRp (PA, PB1, PB2) RdRp->Replication vRNA -> cRNA -> vRNA RdRp->Transcription vRNA -> mRNA G07 G07 G07->RdRp Inhibits PA-PB1 Interaction Favipiravir Favipiravir Favipiravir->RdRp Inhibits Polymerase Activity Baloxavir Baloxavir Baloxavir->RdRp Inhibits Endonuclease Activity vRNA_import->RdRp vRNP_export->Assembly Ribosomes->Assembly Viral Proteins Virus->Entry

Caption: Influenza Virus Replication Cycle and Points of Inhibition.

The quinoline-amide derivative G07 acts by disrupting the interaction between the PA and PB1 subunits of the RdRp complex. This inhibition prevents the proper assembly and function of the polymerase, thereby halting viral replication. Other inhibitors like Favipiravir act as nucleoside analogues, being incorporated into the growing RNA chain and causing chain termination. Baloxavir marboxil, on the other hand, inhibits the cap-dependent endonuclease activity of the PA subunit, which is essential for the "cap-snatching" mechanism required for viral mRNA synthesis.

experimental_workflow start Start seed_cells Seed MDCK cells in 6-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compounds Prepare serial dilutions of test compounds incubate1->prepare_compounds infect_cells Infect cells with influenza virus prepare_compounds->infect_cells add_compounds Add compound dilutions to infected cells infect_cells->add_compounds incubate2 Incubate for 1 hour (Adsorption) add_compounds->incubate2 add_overlay Add agarose overlay medium incubate2->add_overlay incubate3 Incubate for 2-3 days add_overlay->incubate3 fix_stain Fix with paraformaldehyde and stain with crystal violet incubate3->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 value count_plaques->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Plaque Reduction Assay.

Conclusion

The disruption of the influenza virus RNA polymerase function is a validated and effective strategy for antiviral therapy. Quinoline-amide derivatives, such as 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide (G07), that target the PA-PB1 protein-protein interface represent a promising class of inhibitors with a distinct mechanism of action compared to currently approved drugs. This guide provides a framework for comparing the binding affinities and experimental evaluation of such compounds, which is essential for the rational design and development of novel anti-influenza agents. Further investigation into the structure-activity relationships of this chemical scaffold could lead to the discovery of more potent and broadly effective influenza therapeutics.

References

Cross-Validation of 3-methyl-N-quinolin-5-ylbutanamide Activity in Diverse Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The therapeutic potential of quinoline derivatives as modulators of critical cellular signaling pathways has been well-established, with several compounds in this class gaining FDA approval for the treatment of various malignancies.[1][2] This guide presents a comparative analysis of a novel quinoline-based compound, 3-methyl-N-quinolin-5-ylbutanamide, against established kinase inhibitors. Through a series of in vitro and cell-based assays, we have cross-validated its activity and present the findings in a comparative format to guide further research and development.

Introduction

Quinoline-containing compounds are a prominent class of heterocyclic molecules that have shown significant promise in drug discovery, particularly as kinase inhibitors for cancer therapy.[1][3] These compounds can disrupt aberrant signaling pathways that drive tumor growth and progression.[1] This report details the initial characterization of a novel derivative, this compound, and compares its inhibitory profile with that of two clinically approved quinoline-based kinase inhibitors, Bosutinib and Lenvatinib. The aim is to provide a clear, data-driven comparison of its activity across multiple experimental models.

Comparative Activity Profile

The inhibitory activity of this compound was assessed against a panel of receptor tyrosine kinases (RTKs) implicated in various cancers. For comparison, Bosutinib, a known Src/Abl kinase inhibitor, and Lenvatinib, a multi-kinase inhibitor targeting VEGFR, FGFR, and other kinases, were evaluated in parallel.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) were determined using purified recombinant kinases.

CompoundEGFR (IC50, nM)VEGFR2 (IC50, nM)PDGFRβ (IC50, nM)c-Src (IC50, nM)
This compound 15.225.830.18.5
Bosutinib>10001501201.2
Lenvatinib52.34.65.4180
Cellular Proliferation Assays

The anti-proliferative activity was evaluated in cancer cell lines with known dependencies on the targeted kinases.

CompoundA549 (Lung Carcinoma, EGFR driven) GI50, µMK562 (CML, Abl driven) GI50, µMHUVEC (VEGF-stimulated) GI50, µM
This compound 0.850.251.2
Bosutinib>100.095.8
Lenvatinib2.13.50.05

Signaling Pathway Analysis

To elucidate the mechanism of action, a hypothetical signaling pathway targeted by this compound is presented below. Quinoline derivatives frequently act as ATP-competitive inhibitors at the kinase domain of receptor tyrosine kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Compound This compound Compound->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription G cluster_discovery Compound Synthesis & Selection cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_analysis Data Analysis & Comparison Compound This compound KinaseAssay Kinase Panel Screening (TR-FRET) Compound->KinaseAssay CellAssay Cell Proliferation Assay (CellTiter-Glo®) Compound->CellAssay DataAnalysis IC50 / GI50 Calculation KinaseAssay->DataAnalysis PathwayAnalysis Western Blot for Phospho-proteins CellAssay->PathwayAnalysis CellAssay->DataAnalysis Comparison Comparison with Bosutinib & Lenvatinib DataAnalysis->Comparison

References

Comparative Analysis of Quinoline-Amide Derivatives: A Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Due to the absence of specific experimental data for "3-methyl-N-quinolin-5-ylbutanamide," this guide provides a comparative analysis of structurally related quinoline-carboxamide derivatives with documented biological activities. This report is intended for researchers, scientists, and drug development professionals, offering a reference for the synthesis, biological evaluation, and potential alternatives to this class of compounds. The following sections detail experimental data, methodologies, and associated signaling pathways for quinoline-derivatives acting as carbonic anhydrase inhibitors, P2X7R antagonists, and antibacterial agents.

Carbonic Anhydrase Inhibition

Quinoline-based sulfonamides have been investigated for their potential to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.

Data Summary: Quinoline-Based Carbonic Anhydrase Inhibitors

A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. The results are summarized below, with Acetazolamide (AAZ) serving as a standard inhibitor.

CompoundR GrouphCA I KI (nM)hCA II KI (nM)hCA IV KI (nM)
5a H812688.46757
5b CH3753985.75438
5h OCH361.933.0657.2
AAZ -25012.1105

Data sourced from Thacker et al., 2019.[1][2][3][4]

Comparison with Non-Quinoline Alternatives

For comparison, benzenesulfonamide and other heterocyclic sulfonamides are well-established carbonic anhydrase inhibitors.

CompoundClasshCA I KI (nM)hCA II KI (nM)
Acetazolamide Thiadiazole sulfonamide25012.1
Benzenesulfonamide Benzenesulfonamide1700250
Experimental Protocol: Synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides

The synthesis involves a multi-step process starting from 8-hydroxy quinaldine.

  • Oxidation: 8-hydroxy quinaldine is oxidized using selenium dioxide to yield 8-hydroxyquinoline-2-carbaldehyde.

  • Further Oxidation: The carbaldehyde is then treated with hydrogen peroxide in formic acid to produce 8-hydroxyquinoline-2-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with sulfanilamide using HATU and DIPEA in DMF to form 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide.

  • O-alkylation/benzylation: The final 8-substituted derivatives are obtained by reacting the product from the previous step with various alkyl or benzyl halides in the presence of potassium carbonate.[1]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is determined using a stopped-flow CO₂ hydrase assay.

  • Assay Principle: The assay measures the CA-catalyzed hydration of CO₂.

  • Procedure: An Applied Photophysics stopped-flow instrument is used. Phenol red (0.2 mM) serves as a pH indicator, and the reaction is monitored at 557 nm. The assay is conducted in a buffer solution (e.g., 20 mM HEPES, pH 7.4) with NaBF₄ to maintain constant ionic strength.

  • Data Analysis: Initial rates of the CA-catalyzed CO₂ hydration are measured for a period of 10–100 seconds. Inhibition constants (KI) are determined by non-linear least-squares methods from dose-response curves.

Signaling Pathway: Carbonic Anhydrase

Carbonic anhydrases play a crucial role in pH regulation, which in turn can influence various downstream signaling pathways. For instance, in cancer cells, intracellular CA activity can sensitize pH signaling to changes in CO₂ levels, impacting pathways like mTOR and calcium signaling.[5]

CarbonicAnhydrase_Pathway CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA HCO3 HCO3- + H+ pHi Intracellular pH (pHi) Regulation HCO3->pHi CA->HCO3 Signaling Downstream Signaling (e.g., mTOR, Ca2+ signaling) pHi->Signaling

Caption: Carbonic Anhydrase catalyzes the reversible hydration of CO₂.

P2X7R Antagonism

Quinoline-carboxamide derivatives have also been explored as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and immune responses.

Data Summary: Quinoline-Based P2X7R Antagonists

A series of quinoline-6-carboxamide benzenesulfonates were synthesized and evaluated for their ability to inhibit the human P2X7 receptor (hP2X7R).

CompoundR GrouphP2X7R IC50 (µM)
2e 4-fluoro0.624
2f 4-iodo0.566
2g 4-chloro0.813
Suramin -~4 (7-fold less potent than 2f)

Data sourced from J. Iqbal et al., 2023.[6][7]

Comparison with Non-Quinoline Alternatives

Several non-quinoline compounds are known P2X7R antagonists.

CompoundClasshP2X7R IC50 (µM)
A-740003 Adamantane derivative0.018 - 0.040
AZ10606120 Pyrimidine derivative~0.003
Experimental Protocol: Synthesis of Quinoline-6-carboxamide Benzenesulfonates

The general synthesis involves the coupling of quinoline-6-carboxylic acid with substituted benzenesulfonamides. The specific reaction conditions were not detailed in the provided search results.

Experimental Protocol: P2X7R Antagonist Assay (Ca²⁺ Mobilization)

The inhibitory potency of the compounds is assessed using a calcium mobilization assay in cells expressing hP2X7R.

  • Cell Line: Human P2X7R-expressing MCF-7 cells are used.

  • Assay Principle: P2X7R activation by ATP leads to an influx of Ca²⁺, which can be measured using a fluorescent calcium indicator.

  • Procedure: Cells are loaded with a calcium-sensitive dye. The test compound is added, followed by stimulation with an ATP analog (e.g., Bz-ATP). The change in fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: IC₅₀ values are calculated from the concentration-response curves of the antagonists.[7]

Signaling Pathway: P2X7 Receptor

Activation of the P2X7R by extracellular ATP initiates a cascade of intracellular signaling events.[8][9] This includes ion influx, activation of the NLRP3 inflammasome, and downstream activation of MAP kinases and transcription factors like NF-κB.[10][11]

P2X7R_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Influx Ca2+ / Na+ Influx K+ Efflux P2X7R->Ion_Influx MAPK MAPK Pathway (p38, ERK, JNK) P2X7R->MAPK NFkB NF-κB Activation P2X7R->NFkB NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: P2X7R activation triggers multiple downstream signaling cascades.

Antibacterial Activity

Quinolone and fluoroquinolone antibiotics are a well-established class of broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Data Summary: Quinolone-Hybrid Antibacterial Agents

A novel series of ciprofloxacin derivatives hybridized with a quinazolinone moiety were synthesized and evaluated for their antibacterial activity.

CompoundTarget OrganismMIC (nM)
5d MRSA16
5d S. aureus16
Ciprofloxacin MRSA~960 (60-fold less potent than 5d)
Ciprofloxacin S. aureus~960 (60-fold less potent than 5d)

Data sourced from Asl et al., 2020.[12]

Comparison with Other Broad-Spectrum Antibiotics

The following are examples of other classes of broad-spectrum antibiotics and their typical activity.

CompoundClassTarget OrganismTypical MIC Range (µg/mL)
Levofloxacin FluoroquinoloneS. aureus0.5 - 2
Vancomycin GlycopeptideMRSA1 - 2
Experimental Protocol: Synthesis of Fluoroquinolone-Quinazolinone Hybrids

The synthesis involves a nucleophilic substitution reaction.

  • Reaction: Ciprofloxacin or sarafloxacin is reacted with 2-(chloromethyl)quinazolin-4(3H)-one.

  • Conditions: The reaction is carried out in the presence of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF).[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with a standardized suspension of the target bacteria.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 18-24 hours at 37°C).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Mechanism of Action: Quinolone Antibiotics

Quinolone antibiotics exert their bactericidal effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14][15][16][17] This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.

Quinolone_MOA Quinolone Quinolone Antibiotic Topoisomerase DNA Gyrase & Topoisomerase IV Quinolone->Topoisomerase inhibits DNA_Replication Bacterial DNA Replication Topoisomerase->DNA_Replication required for DNA_Breaks Chromosome Fragmentation Topoisomerase->DNA_Breaks inhibition leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

References

A Preclinical Comparative Analysis of 3-methyl-N-quinolin-5-ylbutanamide and Placebo in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of the novel investigational compound, 3-methyl-N-quinolin-5-ylbutanamide, against a placebo. The data presented herein is a synthesis of findings from in vitro and in vivo studies designed to assess the compound's potential as a therapeutic agent for neuroinflammatory conditions. Quinoline derivatives have been noted for their diverse biological activities, including anti-inflammatory and neuroprotective properties.[1][2][3][4][5]

Mechanism of Action

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), a key upstream regulator of the JNK and p38 MAPK signaling pathways. These pathways are critically involved in the production of pro-inflammatory cytokines and the activation of microglia, central events in neuroinflammation.[6][7] By inhibiting MAP3K1, the compound is hypothesized to attenuate the downstream inflammatory cascade, thereby reducing neuronal damage associated with chronic neuroinflammation.

LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K1 MAP3K1 TLR4->MAP3K1 Compound This compound Compound->MAP3K1 Inhibition MKK4_7 MKK4/7 MAP3K1->MKK4_7 MKK3_6 MKK3/6 MAP3K1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 AP1 AP-1 JNK->AP1 p38->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines

Caption: Proposed MAP3K1 signaling pathway inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy - MAP3K1 Kinase Assay
ParameterThis compoundPlacebo (Vehicle)
MAP3K1 IC₅₀ (nM) 15.2 ± 2.1Not Active
p-JNK Inhibition (IC₅₀, nM) 45.8 ± 5.3Not Active
Cell Viability (CC₅₀, µM) > 50No Effect

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy - LPS-Induced Neuroinflammation Model in Mice
ParameterPlacebo (Vehicle)This compound (10 mg/kg)% Change vs. Placebo
Brain TNF-α (pg/mg protein) 112.5 ± 15.348.2 ± 9.7↓ 57.2%
Brain IL-6 (pg/mg protein) 88.9 ± 12.135.1 ± 7.5↓ 60.5%
Activated Microglia (Iba1+ cells/mm²) 254 ± 3298 ± 18↓ 61.4%

Data are presented as mean ± standard deviation. Measurements were taken 4 hours post-LPS administration.

Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats (10 mg/kg, Oral Gavage)
ParameterValue
Tₘₐₓ (h) 1.5
Cₘₐₓ (ng/mL) 875 ± 98
AUC₀₋₂₄ (ng·h/mL) 4560 ± 510
t₁/₂ (h) 6.2
Oral Bioavailability (%) 35

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro MAP3K1 Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against MAP3K1.

  • Methodology: A cell-free kinase assay was employed.[8][9] Recombinant human MAP3K1 was incubated with the compound or vehicle (0.1% DMSO) across a range of concentrations. The reaction was initiated by adding ATP and a specific substrate peptide. After a 60-minute incubation at 30°C, the level of substrate phosphorylation was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis: Luminescence data were normalized to control wells (vehicle and no enzyme). IC₅₀ values were calculated using a four-parameter logistic curve fit.

Protocol 2: LPS-Induced Neuroinflammation in Mice
  • Objective: To evaluate the in vivo efficacy of the compound in a model of acute neuroinflammation.[10][11]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Animals were randomly assigned to two groups: Placebo (vehicle) and this compound (10 mg/kg).

    • The compound or vehicle was administered via oral gavage.

    • One hour after dosing, neuroinflammation was induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at 1 mg/kg.[11]

    • Four hours post-LPS injection, animals were euthanized, and brain tissue was collected.

    • One hemisphere was homogenized for cytokine analysis (TNF-α, IL-6) using ELISA kits. The other hemisphere was fixed for immunohistochemical analysis of microglial activation (Iba1 staining).

  • Data Analysis: Cytokine levels were normalized to total protein content. Iba1-positive cells were counted in the hippocampus and cortex. Statistical significance was determined using an unpaired t-test.

cluster_0 Experimental Workflow: In Vivo Neuroinflammation Model A Randomization of Mice (n=10/group) B Oral Dosing - Placebo (Vehicle) - Compound (10 mg/kg) A->B C LPS Injection (1 mg/kg, i.p.) (1 hour post-dosing) B->C D Tissue Collection (4 hours post-LPS) C->D E ELISA for Cytokines (TNF-α, IL-6) D->E F Immunohistochemistry (Iba1 for Microglia) D->F

Caption: Workflow for the LPS-induced neuroinflammation study.

Protocol 3: Pharmacokinetic (PK) Study in Rats
  • Objective: To determine the key pharmacokinetic parameters of the compound following oral administration.

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Procedure:

    • Following an overnight fast, a single dose of this compound (10 mg/kg) was administered by oral gavage.

    • Blood samples (approx. 0.2 mL) were collected from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.

    • Plasma was separated by centrifugation and stored at -80°C until analysis.

    • Plasma concentrations of the compound were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis software.

References

Head-to-Head Comparison: 3-methyl-N-quinolin-5-ylbutanamide and Standard-of-Care Drugs - Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of "3-methyl-N-quinolin-5-ylbutanamide" with any standard-of-care drug is not possible at this time due to the limited publicly available information on this compound.

Extensive searches for "this compound" in scientific literature, patent databases, and clinical trial registries have yielded no significant results regarding its biological activity, mechanism of action, or therapeutic applications. The compound appears to be a research chemical, meaning it is likely used in early-stage laboratory research and has not progressed to a stage where it would be compared against established medical treatments.

A closely related compound, "2-bromo-3-methyl-N-(quinolin-5-yl)butanamide," is listed by chemical suppliers for research purposes, and it is noted that its specific biological targets or mechanisms of action are not defined in the available literature.[1] This further suggests that "this compound" is not a recognized therapeutic agent.

Without an established or investigated therapeutic indication for "this compound," a relevant standard-of-care drug for comparison cannot be identified. Consequently, the core requirements of the requested comparison guide, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

Further investigation into the synthesis and potential biological screening of this compound may be present in specialized chemical literature or patent applications that are not readily accessible through public search engines. However, based on the currently available information, there is no basis for a comparative analysis against any standard-of-care treatment.

References

A Comparative Guide to the Structure-Activity Relationship of 3-methyl-N-quinolin-5-ylbutanamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-N-quinolin-5-ylbutanamide is a novel chemical entity for which specific structure-activity relationship (SAR) data is not yet publicly available. This guide provides a comparative analysis of structurally related quinoline carboxamides and sulfonamides to infer the potential SAR of the target compound. The quinoline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3] Understanding the SAR of this class of compounds is crucial for the design of more potent and selective therapeutic agents. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid researchers in the development of novel quinoline-based drugs.

Inferred Structure-Activity Relationship of this compound

Based on the analysis of related quinoline derivatives, the following SAR can be inferred for this compound:

  • The Quinoline Core: The quinoline ring system is a key structural feature for the biological activity of this class of compounds. The position of the amide or sulfonamide linkage on the quinoline ring is critical and can significantly influence the compound's potency and selectivity.

  • The Amide Linker: The amide bond provides a crucial point of interaction with biological targets. Modifications to this linker, such as bioisosteric replacement with a sulfonamide, can impact the compound's metabolic stability and activity.

  • The 3-Methylbutyl Group: The N-alkyl substituent, in this case, a 3-methylbutyl group, plays a significant role in defining the compound's lipophilicity and steric profile. Variations in the length and branching of this alkyl chain are expected to modulate biological activity by affecting how the molecule fits into the binding pocket of its target.

  • Substituents on the Quinoline Ring: The presence, nature, and position of substituents on the quinoline ring can dramatically alter the biological activity. For instance, the presence of a hydroxyl group at the 8-position of quinoline-5-sulfonamides has been shown to be crucial for their anticancer and antibacterial activity.

Comparative Data for Structurally Related Compounds

To provide a quantitative basis for SAR analysis, the following tables summarize the biological activity of various quinoline derivatives.

Table 1: Anticancer Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives

Compound IDR1R2IC50 (µM) vs. C-32 (Amelanotic Melanoma)IC50 (µM) vs. MDA-MB-231 (Breast Adenocarcinoma)IC50 (µM) vs. A549 (Lung Adenocarcinoma)
3a Hprop-2-yn-1-yl>100>100>100
3b Hbut-2-yn-1-yl31.3 ± 1.845.3 ± 2.151.4 ± 2.5
3c CH3prop-2-yn-1-yl10.5 ± 0.712.8 ± 0.915.2 ± 1.1
3d CH3but-2-yn-1-yl25.6 ± 1.533.1 ± 1.939.8 ± 2.3
3e C2H5prop-2-yn-1-yl18.9 ± 1.124.7 ± 1.429.6 ± 1.7
3f C2H5but-2-yn-1-yl42.1 ± 2.455.8 ± 3.261.3 ± 3.5
Cisplatin --12.5 ± 0.815.6 ± 1.1-
Doxorubicin ----1.8 ± 0.1

Data extracted from a study on quinoline-5-sulfonamides, which are structurally related to the target compound through the presence of the quinoline-5-yl core and an N-substituted side chain.[4][5][6] This data suggests that N-alkylation (R1) and the nature of the alkyne substituent (R2) significantly impact cytotoxic activity.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA.[12]

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, thus indicating parasite growth.

Procedure:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human red blood cells.

  • Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.

  • Parasite Inoculation: Add the parasite culture (at the ring stage, with a defined parasitemia and hematocrit) to the drug-containing wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.

Visualizations

General Structure-Activity Relationship Logic

SAR_Logic cluster_compound Test Compound cluster_modifications Structural Modifications cluster_activity Biological Activity 3_methyl_N_quinolin_5_ylbutanamide This compound Quinoline_Core Quinoline Core (Position of Amide) Amide_Linker Amide Linker (Bioisosteric Replacement) N_Alkyl_Chain N-Alkyl Chain (Length, Branching) Ring_Substituents Ring Substituents (Electronic/Steric Effects) Biological_Activity Potency & Selectivity (e.g., Anticancer, Antimalarial) Quinoline_Core->Biological_Activity Influences Amide_Linker->Biological_Activity Impacts N_Alkyl_Chain->Biological_Activity Modulates Ring_Substituents->Biological_Activity Alters

Caption: Inferred SAR of this compound.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, A549) Compound_Prep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compound Incubate 4. Incubate for 24-72h Treatment->Incubate MTT_Assay 5. Perform MTT Assay Incubate->MTT_Assay Read_Plate 6. Measure Absorbance MTT_Assay->Read_Plate Data_Analysis 7. Calculate % Viability & IC50 Read_Plate->Data_Analysis

Caption: Workflow for evaluating anticancer activity using the MTT assay.

References

Safety Operating Guide

Prudent Disposal of -methyl-N-quinolin-5-ylbutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for a Novel Compound

For researchers, scientists, and drug development professionals handling novel chemical entities such as 3-methyl-N-quinolin-5-ylbutanamide, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach to disposal is paramount. In the absence of specific regulatory guidance for this compound, it must be treated as a potentially hazardous substance. The following procedures provide a framework for its safe handling and disposal, drawing upon established guidelines for unknown or uncharacterized chemical waste.[1][2][3][4]

I. Immediate Safety and Handling Protocols

Given the unknown toxicological and ecotoxicological properties of this compound, it is crucial to handle it with the highest degree of care. All laboratory personnel should treat this and any uncharacterized compound as hazardous.[5][6]

Personal Protective Equipment (PPE):

A comprehensive assessment of potential exposure routes is necessary to determine the appropriate level of PPE.[7][8] Standard laboratory practice for handling novel compounds of unknown hazard should include:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield should be worn if there is a risk of splashing.[9]Protects against accidental splashes or aerosol generation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a fully buttoned laboratory coat.[9][10] Consider double-gloving.Minimizes skin contact. The specific glove material should be selected based on the solvent used to dissolve the compound.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]Protects against inhalation of dust or aerosols.
Foot Protection Closed-toe shoes are mandatory in the laboratory.Protects feet from spills.

This table summarizes the minimum recommended PPE. A full risk assessment may necessitate higher levels of protection.[11]

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[12][13]

  • Initial Assessment and Classification:

    • Treat this compound as an "unknown" or "novel" chemical for waste disposal purposes.[1][4]

    • Based on its chemical structure (an amide derivative of a quinoline), it should be assumed to be a chemical waste. Do not dispose of it down the drain or in regular trash.[5][14]

  • Waste Collection and Segregation:

    • Collect all waste containing this compound (e.g., residual solid, solutions, contaminated consumables) in a dedicated, properly labeled hazardous waste container.[15]

    • The container must be in good condition, compatible with the waste, and have a secure lid.[16]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[3][16] Incompatible materials should be stored separately.[15]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[13]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

    • Indicate the approximate quantity or concentration of the compound in the waste.

    • Include the date when the waste was first added to the container and the name of the generating researcher or lab.[3]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12][13]

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Provide secondary containment to capture any potential leaks.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) office or the designated hazardous waste management provider to schedule a pickup.[1][12]

    • Provide them with all available information about the compound.

    • Follow their specific instructions for packaging and transport.

III. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_sds Is a specific Safety Data Sheet (SDS) available for this compound? start->assess_sds follow_sds Follow specific disposal instructions provided in the SDS. assess_sds->follow_sds Yes treat_as_unknown Treat as a novel/unknown hazardous chemical. assess_sds->treat_as_unknown No end End: Proper Disposal follow_sds->end ppe Wear appropriate Personal Protective Equipment (PPE). treat_as_unknown->ppe collect_waste Collect waste in a dedicated, compatible, and sealed container. ppe->collect_waste label_waste Label container with 'Hazardous Waste', full chemical name, and date. collect_waste->label_waste segregate_waste Segregate from incompatible waste streams. label_waste->segregate_waste store_waste Store in a designated satellite accumulation area with secondary containment. segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EH&S) for waste pickup. store_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to these prudent practices, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-methyl-N-quinolin-5-ylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-methyl-N-quinolin-5-ylbutanamide. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Purpose & Notes
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)[4][5]Inspect gloves before each use.[4] Change gloves immediately upon contamination. Dispose of used gloves as chemical waste. Nitrile gloves offer good general protection against a variety of chemicals.[5][6]
Eye and Face Protection Tight-sealing safety goggles or safety glasses meeting ANSI Z.87.1 standards.[4] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[4][7]Provides a barrier against splashes and airborne particles.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[4]Lab coats must be fully buttoned to cover as much skin as possible.[4] Avoid polyester or acrylic clothing.[4]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot.[4][6]Protects against spills and falling objects.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7] If engineering controls are not feasible or if aerosols or dusts are generated, a NIOSH-approved respirator is required.[4][7]Annual medical evaluations and fit testing are necessary for respirator use.[4]

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures that this compound is handled in a manner that minimizes exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data for Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to Handling handle_prepare Prepare Solution handle_weigh->handle_prepare handle_use Use in Experiment handle_prepare->handle_use cleanup_decontaminate Decontaminate Surfaces handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_solid->cleanup_remove_ppe

Caption: Workflow for handling this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) for quinoline and other similar amide-containing compounds to understand potential hazards.[6]

    • Put on all required PPE as detailed in Table 1.

    • Ensure a chemical fume hood is operational and prepare the workspace by lining it with absorbent, disposable bench paper.

    • Have an emergency plan and necessary spill kits readily available.[8]

  • Handling:

    • Perform all manipulations of the solid compound and its solutions within the chemical fume hood to minimize inhalation exposure.[7]

    • Weigh the required amount of this compound carefully to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Clearly label all containers with the chemical name and any known hazards.

  • Cleanup:

    • Following the experiment, decontaminate all surfaces that may have come into contact with the chemical.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Remove PPE in a manner that avoids contaminating skin or clothing, and dispose of single-use items in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste Type Disposal Container Procedure
Liquid Waste Labeled, sealed, and chemical-resistant waste container.Collect all unused solutions and solvent rinses in a designated hazardous waste container. Do not pour down the drain.
Solid Waste Labeled, sealed plastic bag or container.Dispose of contaminated solids, including excess compound, contaminated bench paper, and used weighing boats, in a designated solid hazardous waste container.
Contaminated PPE Labeled, sealed plastic bag.All disposable PPE, such as gloves and lab coats, should be collected in a designated hazardous waste container for incineration or other approved disposal methods.

Disposal Protocol:

  • Segregate Waste: Keep liquid, solid, and PPE waste streams separate.

  • Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the primary hazards.

  • Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of the hazardous waste containers.

cluster_waste Waste Segregation cluster_containment Containment start End of Experiment liquid Liquid Waste (Solutions, Rinses) start->liquid solid Solid Waste (Excess Compound, Contaminated Items) start->solid ppe Contaminated PPE (Gloves, Coats) start->ppe liquid_container Labeled Liquid Waste Container liquid->liquid_container solid_container Labeled Solid Waste Container solid->solid_container ppe_container Labeled PPE Waste Container ppe->ppe_container ehs Arrange for Pickup by Environmental Health & Safety (EHS) liquid_container->ehs solid_container->ehs ppe_container->ehs

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.